molecular formula C7H5N3O2 B1281128 2-Amino-6-nitrobenzonitrile CAS No. 63365-23-1

2-Amino-6-nitrobenzonitrile

Cat. No.: B1281128
CAS No.: 63365-23-1
M. Wt: 163.13 g/mol
InChI Key: FEEQTCIVZQOKMJ-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEQTCIVZQOKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507805
Record name 2-Amino-6-nitrobenzonitrile
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63365-23-1
Record name 2-Amino-6-nitrobenzonitrile
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Record name 2-Amino-6-nitrobenzonitrile
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Foundational & Exploratory

2-Amino-6-nitrobenzonitrile: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 2-Amino-6-nitrobenzonitrile (CAS No. 63365-23-1), a key aromatic intermediate. Due to the limited availability of direct experimental data for this specific isomer, this document consolidates information from supplier specifications, data for structurally related compounds, and predicted values to offer a comprehensive resource. This guide is intended to support research, synthesis, and drug discovery efforts by providing a thorough understanding of this compound's characteristics.

Core Chemical Properties

This compound is a substituted aromatic compound containing amino, nitro, and nitrile functional groups. These groups collectively influence its electronic properties, reactivity, and potential biological activity.

PropertyValueSource
CAS Number 63365-23-1[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.14 g/mol [1]
IUPAC Name This compound[1]
Appearance Pale-yellow to Yellow-brown Solid[1]
Purity ≥95%[1][2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Physical and Spectroscopic Data

Physical Properties (Comparative Data)
Property2-Amino-5-nitrobenzonitrile2-Amino-6-chlorobenzonitrile2-iodo-6-nitrobenzonitrile
Melting Point 209.0 to 212.0 °C132.0-138.0 °C183-185 °C
Solubility Generally more soluble in polar solvents like water and ethanol; less soluble in non-polar solvents such as hexane and benzene. Solubility can be influenced by pH.[3]No data availableNo data available
Spectroscopic Data (Predicted and Comparative)

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3500-3300
C≡N Stretch (Nitrile)2260-2220
N-O Stretch (Nitro)1550-1500 and 1360-1300

NMR Spectroscopy:

Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. Actual experimental values may vary based on the solvent and other conditions. Spectroscopic data for the related compound 2-aminobenzonitrile is available for comparison.[4][5]

¹H NMR (Predicted):

  • Aromatic protons are expected in the range of δ 7.0-8.5 ppm.

  • The amino protons would likely appear as a broad singlet.

¹³C NMR (Predicted):

  • Aromatic carbons are expected in the range of δ 110-150 ppm.

  • The nitrile carbon would be expected around δ 115-120 ppm.

Mass Spectrometry:

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would involve the loss of the nitro group and other characteristic fragments. Mass spectrometry data for the isomer 2-Amino-5-nitrobenzonitrile shows a molecular ion at m/z 163.[6]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three functional groups. The electron-withdrawing nitro and nitrile groups deactivate the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director. The amino group can undergo typical reactions such as acylation and diazotization. The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Information on the reactivity of the closely related 2-fluoro-6-nitrobenzonitrile suggests that the position ortho to the nitro group is activated for nucleophilic aromatic substitution.[7]

A plausible synthetic route to this compound could involve the amination of a 2-halo-6-nitrobenzonitrile precursor, a reaction that has been demonstrated for the synthesis of the corresponding benzoic acid.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are generalized procedures based on standard organic chemistry techniques for related compounds.

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare KBr pellet/neat (IR) or dissolve in volatile solvent (MS) Sample->Dissolve NMR 1H and 13C NMR Spectroscopy Dissolve->NMR IR FTIR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Process Process spectra (e.g., Fourier transform, baseline correction) NMR->Process IR->Process MS->Process Interpret Interpret spectra to confirm structure, purity, and functional groups Process->Interpret

A generalized workflow for the spectroscopic characterization of this compound.
Proposed Synthesis via Nucleophilic Aromatic Substitution

This protocol is a hypothetical pathway based on the synthesis of related compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrobenzonitrile (1 eq.) in a suitable solvent such as ethanol or DMF.

  • Reagent Addition: Add an excess of aqueous ammonia solution. The addition of a copper catalyst, such as copper(I) oxide or copper(I) iodide, may be necessary to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of biological activities. The 2-amino-6-nitrobenzothiazole scaffold, which is structurally related, has been investigated for the development of antimicrobial and anticancer agents.[9][10]

The presence of multiple functional groups allows for diverse chemical modifications, making this compound a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Drug_Discovery_Pathway Start This compound (Starting Material) Synth Chemical Synthesis (Derivatization) Start->Synth Library Compound Library Generation Synth->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library No Activity Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Promising Activity Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A conceptual pathway for the utilization of this compound in a drug discovery program.

Safety Information

This compound is classified as a warning-level hazard.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

An In-depth Technical Guide to 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental considerations for 2-Amino-6-nitrobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with an amino (-NH2) group, a nitro (-NO2) group, and a nitrile (-C≡N) group. The IUPAC name for this compound is this compound[1]. The arrangement of these functional groups on the benzene ring dictates its chemical reactivity and potential biological activity.

Molecular Structure:

  • Molecular Formula: C₇H₅N₃O₂[1][2][3]

  • SMILES: N#CC1=C(--INVALID-LINK--=O)C=CC=C1N

  • InChI Key: FEEQTCIVZQOKMJ-UHFFFAOYSA-N[1]

The structure consists of a central benzene ring. At position 1, there is a cyano (nitrile) group. At the adjacent position 2, there is an amino group, and at position 6, there is a nitro group.

Physicochemical Data:

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource Citation
CAS Number 63365-23-1[1][2]
Molecular Weight 163.13 g/mol - 163.14 g/mol [1][2]
Monoisotopic Mass 163.03818 Da[3]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Purity ≥95% or 96%+[1][2][4]
Storage Temperature Room temperature, in dark, inert atmosphere[1]

Experimental Protocols

Representative Protocol: Nitration of a Substituted Benzonitrile

This protocol details the nitration of an activated benzene ring, a key step in the synthesis of many nitroaromatic compounds.

Materials:

  • Substituted aminobenzonitrile precursor

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or a mixture of nitric acid and sulfuric acid

  • Crushed ice

  • Deionized water

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted aminobenzonitrile precursor (1 equivalent) in concentrated sulfuric acid. This should be done in an ice bath to maintain a temperature of 0 °C[5].

  • Slowly add a pre-cooled nitrating mixture (e.g., fuming nitric acid, 1.1 equivalents, mixed with concentrated sulfuric acid) dropwise to the solution[5]. It is critical to maintain the reaction temperature below 5 °C during the addition to control the exothermic reaction and prevent over-nitration[5].

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours[5]. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring[5][6]. This will quench the reaction and precipitate the crude nitro product.

  • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water until the filtrate is neutral to remove residual acid[5].

  • Dry the product. The crude product can be further purified by recrystallization or column chromatography to yield the desired nitrobenzonitrile derivative[5].

Disclaimer: This is a generalized protocol for a related class of compounds. Reaction conditions, stoichiometry, and purification methods should be optimized for the specific synthesis of this compound.

Logical Workflow and Visualization

For drug development professionals, a logical workflow for screening and developing derivatives of a core scaffold is essential. The related compound, 2-amino-6-nitrobenzothiazole, has been investigated for its biological activities, including as a precursor for Monoamine Oxidase (MAO) inhibitors[7] and for its antibacterial properties when complexed with metals[8]. The following diagram illustrates a hypothetical screening workflow for derivatives of this compound.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization cluster_3 Outcome A Core Scaffold (this compound) B Derivative Synthesis (e.g., Acylation, Alkylation) A->B Chemical Modification C Compound Library B->C Purification & Characterization D Primary Screening (e.g., MAO Inhibition Assay) C->D High-Throughput Screening E Hit Identification D->E Data Analysis (Potency Cutoff) F Secondary Screening (Dose-Response, Selectivity) E->F Confirmation G Structure-Activity Relationship (SAR) Studies F->G Validated Hits H ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H Iterative Design I Lead Candidate H->I Candidate Selection J Preclinical Development I->J Optimized Lead

Caption: High-level workflow for drug discovery using a core chemical scaffold.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-nitrobenzonitrile from Dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-6-nitrobenzonitrile, a valuable intermediate in pharmaceutical and materials science, starting from dinitrobenzonitrile isomers. The core of this guide focuses on the selective reduction of 2,6-dinitrobenzonitrile, a common and logical precursor.

Introduction: The Zinin Reduction Pathway

The primary and most effective method for the synthesis of this compound from a dinitro precursor is the selective reduction of one nitro group. The Zinin reduction, named after Nikolay Zinin, is a classic and industrially relevant organic reaction that accomplishes this transformation. This reaction typically employs sulfide, hydrosulfide, or polysulfide salts in an aqueous or alcoholic medium to selectively reduce one nitro group in a polynitroaromatic compound.[1][2]

The general mechanism involves the nucleophilic attack of the sulfide species on the electron-deficient nitro group. The choice of the reducing agent and the reaction conditions can be tuned to achieve high regioselectivity, especially when the nitro groups are in different steric or electronic environments. In the case of 2,6-dinitrobenzonitrile, the two nitro groups are chemically equivalent, simplifying the regioselectivity aspect.

Synthesis Pathway from 2,6-Dinitrobenzonitrile

The most direct route to this compound is the partial reduction of 2,6-dinitrobenzonitrile. This process is highly analogous to the selective reduction of 2,6-dinitrobenzoic acid, for which high yields have been reported.[3]

Synthesis_Pathway cluster_conditions Reaction Conditions DNB 2,6-Dinitrobenzonitrile ANB This compound DNB->ANB Selective Reduction (Zinin Reaction) Reagents Na2S / NaHS / (NH4)2S (Sulfide Reducing Agent) Solvent: Alcohol/Water mixture Solvent: Alcohol/Water mixture Temperature: Elevated Temperature: Elevated

Caption: Synthesis of this compound from 2,6-Dinitrobenzonitrile.

Experimental Protocols

Materials and Equipment:

  • 2,6-Dinitrobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaHS)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve 2,6-Dinitrobenzonitrile in Alcohol start->dissolve reaction Combine and Heat (Reflux) dissolve->reaction prepare_reductant Prepare Aqueous Solution of Sulfide Reductant prepare_reductant->reaction monitor Monitor Reaction (TLC) reaction->monitor cool Cool to Room Temperature monitor->cool Reaction Complete acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify end End Product: This compound purify->end

Caption: General Experimental Workflow for Zinin Reduction.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrobenzonitrile (1 equivalent) in a suitable alcohol such as methanol or ethanol.

  • Preparation of Reducing Agent: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approximately 1.5-2.5 equivalents) or sodium hydrosulfide in water.

  • Reaction: Slowly add the aqueous sulfide solution to the stirred solution of 2,6-dinitrobenzonitrile. Upon addition, the reaction mixture will likely change color. Heat the mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 1-2. This step should be performed in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate. The extraction should be repeated three times to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Data Presentation

Quantitative data for the selective reduction of 2,6-dinitrobenzonitrile is not explicitly available in the reviewed literature. However, data from the analogous reduction of 2,6-dinitrobenzoic acid can be used as a benchmark for expected outcomes.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2,6-DinitrobenzonitrileC₇H₃N₃O₄193.12-
This compoundC₇H₅N₃O₂163.13Pale-yellow to Yellow-brown Solid

Table 2: Reaction Parameters and Expected Outcomes (Based on Analogy)

ParameterValue/ConditionReference/Comment
Starting Material 2,6-Dinitrobenzonitrile-
Reducing Agent Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS)Zinin Reduction Reagents[3]
Solvent System Alcohol (Methanol/Ethanol) and Water[3]
Reaction Temperature RefluxTypical for Zinin Reductions
Expected Yield 80-95%Based on the reduction of 2,6-dinitrobenzoic acid[3]
Purity HighAchievable with standard purification techniques

Conclusion

The synthesis of this compound from dinitrobenzonitrile, specifically 2,6-dinitrobenzonitrile, is most effectively achieved through a selective Zinin reduction. While a dedicated experimental protocol for this exact conversion is not prominent in the literature, a reliable procedure can be confidently adapted from the well-established synthesis of 2-amino-6-nitrobenzoic acid. This approach promises high yields and provides a straightforward pathway for obtaining this key chemical intermediate. Researchers and drug development professionals can utilize the information and proposed protocol in this guide to facilitate their synthetic endeavors.

References

Spectroscopic Profile of 2-Amino-6-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-nitrobenzonitrile. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document compiles data from its close structural isomer, 2-amino-5-nitrobenzonitrile, alongside predicted values and generalized experimental protocols. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy Data

The following table summarizes the expected ¹H NMR spectroscopic data for this compound, based on data from its isomer, 2-amino-5-nitrobenzonitrile.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Source
~8.2 - 8.5Doublet of doublets1HAromatic HPredicted
~7.5 - 7.8Triplet1HAromatic HPredicted
~6.8 - 7.1Doublet of doublets1HAromatic HPredicted
~5.0 - 6.0Broad Singlet2H-NH₂Predicted

Note: Data for 2-amino-5-nitrobenzonitrile is used as a reference for prediction.[1]

¹³C NMR Spectroscopy Data

The predicted ¹³C NMR data for this compound is presented below, with reference to known shifts for substituted benzonitriles.

Chemical Shift (δ, ppm) Assignment Source
~150C-NH₂Predicted
~148C-NO₂Predicted
~135Aromatic CHPredicted
~125Aromatic CHPredicted
~118Aromatic CHPredicted
~117C-CNPredicted
~100C-CN (quaternary)Predicted

Note: Data is predicted based on values for related nitrobenzonitrile and aminobenzonitrile isomers.[2][3][4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the amino, nitro, and nitrile groups are expected to be prominent in the IR spectrum of this compound.

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment Source
3450 - 3300Strong, DoubletN-H stretch (primary amine)Predicted[5]
~2230 - 2210StrongC≡N stretch (nitrile)Predicted[5]
1620 - 1580MediumAromatic C=C stretchPredicted
1550 - 1490StrongAsymmetric NO₂ stretchPredicted[5]
1350 - 1300StrongSymmetric NO₂ stretchPredicted[5]

Note: Predicted values are based on typical ranges for these functional groups in aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₅N₃O₂), the molecular weight is 163.13 g/mol .[1]

Mass Spectrometry Data

m/z Relative Intensity Assignment Source
163High[M]⁺ (Molecular ion)Predicted[1]
133Medium[M - NO]⁺Predicted
117Medium[M - NO₂]⁺Predicted[1]
90Medium[M - NO₂ - HCN]⁺Predicted

Note: Fragmentation patterns are predicted based on common pathways for aromatic nitro compounds.[6] Data for the isomer 2-amino-5-nitrobenzonitrile shows a prominent molecular ion peak at m/z 163.[1]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover a range of 0 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans will be required compared to the ¹H NMR spectrum.[5]

Infrared (IR) Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[5]

Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5MS).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Temperature Program: Start with an initial oven temperature of ~70°C, hold for 1-2 minutes, then ramp up to ~300°C.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 50-300.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze Structure Structural Elucidation NMR->Structure Interpret Data IR->Structure Interpret Data MS->Structure Interpret Data Purity Purity Assessment Structure->Purity Confirm

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Structure of this compound with atom labels.

References

Navigating the Physicochemical Landscape of 2-Amino-6-nitrobenzonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-nitrobenzonitrile is a crucial building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility and stability is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the known and extrapolated physicochemical properties of this compound, focusing on its solubility in various solvent systems and its stability under diverse environmental conditions. While specific experimental data for this compound is limited, this guide consolidates information from structurally related molecules to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for determining these key parameters, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown solid.[1] Key identifiers for this compound are provided in Table 1.

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
CAS Number 63365-23-1[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.14 g/mol [1]
IUPAC Name This compound[1]
InChI Key FEEQTCIVZQOKMJ-UHFFFAOYSA-N[1]
Physical Form Pale-yellow to Yellow-brown Solid[1]

Solubility Profile

Table 2: Estimated Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale / Notes
WaterPolar ProticSparingly Soluble to InsolubleAromatic nitro compounds are generally sparingly soluble in water.[2] The amino group may slightly increase solubility through hydrogen bonding.
MethanolPolar ProticSparingly to Moderately SolubleMay require gentle heating to achieve complete dissolution.[2]
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, heating may be necessary. 4-Nitrobenzonitrile shows solubility in ethanol.[2]
AcetonePolar AproticSoluble4-Nitrobenzonitrile is soluble in acetone.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2]
Dimethylformamide (DMF)Polar AproticSolubleAnother polar aprotic solvent with high solvating power for organic molecules.[2]
AcetonitrilePolar AproticModerately SolubleOften used as a solvent in analytical chromatography for similar compounds.
Dichloromethane (DCM)NonpolarSparingly SolubleGenerally less effective for polar nitroaromatic compounds.
HexaneNonpolarInsolubleLacks the polarity to effectively solvate the molecule. 2-amino-5-nitro-benzonitrile has minimal solubility in hexane.[3]

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical parameter for its storage and handling. The presence of the nitro and amino groups on the aromatic ring suggests potential susceptibility to degradation under certain conditions.

Key Stability Considerations:

  • Thermal Stability: While specific data is unavailable, many nitroaromatic compounds can be energetic and may decompose at elevated temperatures.

  • Photostability: Aromatic nitro compounds can be sensitive to light, potentially leading to degradation. It is recommended to store the compound in a dark place.[1]

  • pH Stability: The amino group can be protonated under acidic conditions, which may affect the compound's stability and solubility. The nitro group can be susceptible to reduction under certain conditions.

  • Oxidative/Reductive Stability: The nitro group can be reduced to an amino group, and the amino group can be oxidized. These transformations are common metabolic pathways for nitroaromatic compounds.[4][5][6]

Potential Degradation Pathways:

The degradation of nitroaromatic compounds in biological or environmental systems often involves the reduction of the nitro group. One common pathway involves the reduction of the nitro group to a hydroxylamino group, followed by further transformation.[4][6] Another potential degradation route could involve the hydrolysis of the nitrile group under strong acidic or basic conditions.

DegradationPathway A This compound B 2-Amino-6-(hydroxylamino)benzonitrile A->B Reduction D Hydrolysis Products (e.g., 2-Amino-6-nitrobenzamide) A->D Hydrolysis (Nitrile group) C 2,6-Diaminobenzonitrile B->C Further Reduction

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a screw-cap vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.[7]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.[7]

  • Equilibration: Tightly seal the vial and place it in a temperature-controlled orbital shaker.[7] Agitate at a constant speed for 24-48 hours to reach equilibrium.[7]

  • Phase Separation: Allow the vial to stand undisturbed to let the undissolved solid settle.[7]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.[7]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

SolubilityWorkflow start Start: Add excess compound to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate in shaker (24-48h) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Analyze concentration (HPLC) sample->analyze end End: Determine solubility analyze->end

Caption: Experimental workflow for solubility determination.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at a controlled temperature (e.g., 60 °C).

    • Photolytic: Expose the solution to a controlled light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This typically involves a gradient elution on a C18 column with UV detection. The method should be capable of separating the parent compound from any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

Recommended Analytical Methods for Quantification

A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Instrumentation HPLC system with UV detector
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Injection Volume 10 µL[8]
UV Detection Wavelength 254 nm (or wavelength of maximum absorbance)[8]

For the identification of degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable.[9]

Conclusion

While direct experimental data on the solubility and stability of this compound is scarce, a predictive understanding can be formulated based on its structural analogues. It is anticipated to have low aqueous solubility and higher solubility in polar organic solvents. Its stability is likely influenced by pH, light, and temperature, with potential degradation occurring through the reduction of the nitro group or hydrolysis of the nitrile. The experimental protocols detailed in this guide provide a clear pathway for researchers to generate the precise data needed to advance their research and development activities with this important chemical entity.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for 2-Amino-6-nitrobenzonitrile (CAS No. 63365-23-1). Designed for professionals in research and drug development, this document synthesizes critical information to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. While some specific experimental data for this compound is not extensively published, the available information is summarized below.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂Sigma-Aldrich
Molecular Weight 163.14 g/mol Sigma-Aldrich
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Purity 95%Sigma-Aldrich
Storage Temperature Room temperature, in a dark, inert atmosphereSigma-Aldrich

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard StatementCodeDescriptionSource
Harmful if swallowedH302May cause harm if ingested.Sigma-Aldrich
Causes skin irritationH315Contact with skin may cause irritation.Sigma-Aldrich
Causes serious eye irritationH319Contact with eyes may cause serious irritation.Sigma-Aldrich
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.Sigma-Aldrich

Toxicological Data Summary:

Data PointValueRemarks
LD50 (Oral) Not availableFor the related compound 2-Amino-5-nitrobenzonitrile, oral administration in rats showed evidence of liver function impairment.[1]
LD50 (Dermal) Not available
LC50 (Inhalation) Not available
Carcinogenicity No data available

Section 3: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid Carefully to Minimize Dust prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). A disposable lab coat should be worn at all times.Prevents dermal absorption and contamination of personal clothing.
Respiratory Protection For procedures that may generate dust, a NIOSH-approved N95 respirator or handling within a certified chemical fume hood is required.Minimizes inhalation of hazardous dust particles.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For weighing, transferring, and any procedure with the potential for dust generation, a chemical fume hood is essential.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be in close proximity to the workstation.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • For large spills, contain the spill and absorb with an inert material.

  • Ventilate the area and wash the spill site after material pickup is complete.

Section 4: Reactivity and Stability

Understanding the reactivity of this compound is crucial for preventing hazardous incidents.

ParameterInformationSource
Chemical Stability Stable under recommended storage conditions.General chemical knowledge
Incompatible Materials Strong oxidizing agents, strong acids.Fisher Scientific[2]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). The nitrile group may lead to the formation of hydrogen cyanide (HCN) gas upon decomposition.Fisher Scientific[2]
Hazardous Polymerization Will not occur.Fisher Scientific[2]

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 6: Fire-Fighting Measures

ParameterInformation
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including nitrogen oxides and potentially hydrogen cyanide.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Solids: Collect in a designated, labeled, and sealed container for hazardous solid waste.

  • Contaminated Solvents: Collect in a designated, labeled, and sealed container for hazardous liquid waste.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this chemical supplement this information with a thorough review of the specific Safety Data Sheet provided by the manufacturer and consult with their institution's Environmental Health and Safety department before commencing any work.

References

Unveiling 2-Amino-6-nitrobenzonitrile: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-Amino-6-nitrobenzonitrile (CAS No. 63365-23-1), a valuable chemical intermediate. Geared towards researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, physicochemical properties, and potential applications, addressing a notable gap in readily accessible, consolidated information. While a seminal "discovery" paper remains elusive in historical literature, its synthetic pathway can be reliably inferred from established chemical principles, positioning it as a key building block in medicinal and materials chemistry.

Historical Context and Synthetic Emergence

The precise historical discovery and first synthesis of this compound are not prominently documented in scientific literature. However, its emergence is logically situated within the broader exploration of nitroaromatic compounds as precursors for pharmaceuticals and dyes. The synthesis of analogous compounds, such as 2-amino-6-nitrobenzoic acid, is well-documented and typically involves the selective reduction of a dinitro precursor.[1] This established methodology strongly suggests that this compound is most plausibly prepared via the selective reduction of 2,6-dinitrobenzonitrile. This reaction, often a variant of the Zinin reduction, utilizes reagents that can selectively reduce one nitro group in the presence of another, leveraging the electronic and steric environment of the molecule.

Physicochemical Characteristics

This compound is a solid, typically appearing as a pale-yellow to yellow-brown substance. Its molecular structure, featuring an amine, a nitro group, and a nitrile functional group on a benzene ring, makes it a versatile intermediate for further chemical elaboration. A summary of its key properties is presented below.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
CAS Number 63365-23-1--INVALID-LINK--
Molecular Formula C₇H₅N₃O₂--INVALID-LINK--
Molecular Weight 163.13 g/mol --INVALID-LINK--
Physical Form Pale-yellow to Yellow-brown Solid--INVALID-LINK--
Monoisotopic Mass 163.03818 Da--INVALID-LINK--
Predicted XlogP 1.7--INVALID-LINK--
Storage Temperature Room temperature, in dark place under inert atmosphere--INVALID-LINK--
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 164.04546137.1--INVALID-LINK--
[M+Na]⁺ 186.02740146.7--INVALID-LINK--
[M-H]⁻ 162.03090140.2--INVALID-LINK--

Synthetic Protocol: Selective Reduction of 2,6-Dinitrobenzonitrile

The most probable and effective route for the laboratory-scale synthesis of this compound is the selective reduction of 2,6-dinitrobenzonitrile. The following protocol is a detailed, generalized procedure based on the Zinin reduction, which is known to selectively reduce one nitro group on an aromatic ring.

G Start 2,6-Dinitrobenzonitrile (Starting Material) Reaction Reaction Vessel (Reflux) Start->Reaction Dissolve Reagents Sodium Sulfide (Na₂S·9H₂O) or Ammonium Polysulfide ((NH₄)₂Sₓ) in Aqueous Ethanol Reagents->Reaction Add slowly Workup Aqueous Workup (Dilution & Filtration) Reaction->Workup Cool & Pour Purification Purification (Recrystallization from Ethanol) Workup->Purification Crude Solid Product This compound (Final Product) Purification->Product Pure Solid G A This compound B Amino Group (-NH₂) A->B C Nitrile Group (-CN) A->C D Nitro Group (-NO₂) A->D E Amide/Sulfonamide Formation (Acylation, Sulfonylation) B->E Reacts at N F Diazotization → Sandmeyer Rxn (e.g., -Cl, -Br, -OH) B->F Reacts at N G Hydrolysis → Carboxylic Acid Reduction → Amine C->G Reacts at C H Reduction → Diamine (Key for Heterocycles) D->H Reacts at N

References

2-Amino-6-nitrobenzonitrile as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-6-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amino, a nitro, and a nitrile group on a benzene ring, offers multiple reactive sites for chemical transformations. This strategic arrangement of functional groups makes it a valuable precursor for the construction of complex molecular architectures, particularly those with significant biological and pharmaceutical relevance. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, positioning it as a versatile building block in modern organic synthesis.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pale-yellow to yellow-brown powder.[1] A summary of its key physical and chemical properties is presented in Table 1. The presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups on the aromatic ring significantly influences its reactivity, making it amenable to a variety of synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 63365-23-1[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.14 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[1]
IUPAC Name This compound[1]
InChI Key FEEQTCIVZQOKMJ-UHFFFAOYSA-N[1]
Storage Keep in dark place, inert atmosphere, room temperature[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted DataReference
¹H NMR (CDCl₃) Aromatic H: ~7.8 - 8.2 ppm (singlet, 1H), Aromatic H: ~6.2 - 6.5 ppm (singlet, 1H), -NH₂: ~5.5 - 6.0 ppm (broad singlet, 2H)[1]
¹³C NMR (CDCl₃) C-NH₂: ~145 - 150 ppm, C-NO₂: ~135 - 140 ppm, Aromatic CH: ~120 - 125 ppm, C-CN: ~115 - 120 ppm, Aromatic CH: ~100 - 105 ppm, C-CN: ~95 - 100 ppm[1]
IR (KBr) N-H stretch (primary amine): 3450 - 3300 cm⁻¹ (Strong, Doublet), C≡N stretch (nitrile): ~2230 - 2210 cm⁻¹ (Strong), Aromatic C=C stretch: 1620 - 1580 cm⁻¹ (Medium), Asymmetric NO₂ stretch: 1550 - 1490 cm⁻¹ (Strong), Symmetric NO₂ stretch: 1350 - 1300 cm⁻¹ (Strong)[1]

Synthetic Applications and Experimental Protocols

The strategic placement of the amino, nitro, and nitrile groups allows for a range of synthetic transformations, making this compound a valuable precursor for various heterocyclic systems.

Synthesis of Fused Pyrimidines and Quinazolines

A primary application of this compound is in the synthesis of fused pyrimidine derivatives, such as quinazolines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The general synthetic strategy involves the cyclocondensation of the aminobenzonitrile with a suitable one-carbon or three-atom synthon.

A key reaction is the cyclization with guanidine to form 2,4-diamino-5-nitroquinazolines. This transformation is a critical step in the synthesis of various bioactive molecules.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Cyclocondensation A->C B Guanidine Carbonate B->C D 2,4-Diamino-5-nitroquinazoline C->D G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product A This compound C Reduction A->C D 2,6-Diaminobenzonitrile C->D B SnCl₂·2H₂O / HCl or H₂ / Pd-C B->C G A This compound (Building Block) B Synthesis of Heterocyclic Core (e.g., Quinazoline) A->B C Further Functionalization & Library Synthesis B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Amino-6-nitrobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a three-step process commencing with the commercially available 2-aminobenzonitrile. This method is designed to ensure regioselective nitration and high purity of the final product.

Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence:

  • Protection of the Amino Group: The amino group of 2-aminobenzonitrile is first protected by acetylation to prevent unwanted side reactions during the subsequent nitration step.

  • Regioselective Nitration: The resulting 2-acetamidobenzonitrile undergoes electrophilic aromatic substitution, where a nitro group is introduced selectively at the 6-position. This selectivity is directed by the ortho-directing acetamido group and the meta-directing cyano group.

  • Deprotection of the Amino Group: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Experimental Workflow

cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis (Deprotection) A 2-Aminobenzonitrile C Heat A->C 1. Mix B Acetic Anhydride, Glacial Acetic Acid B->C 2. Add D 2-Acetamidobenzonitrile C->D 3. Isolate E 2-Acetamidobenzonitrile G 0-5 °C E->G 1. Dissolve F Conc. H₂SO₄, Conc. HNO₃ F->G 2. Add dropwise H 2-Acetamido-6-nitrobenzonitrile G->H 3. Isolate I 2-Acetamido-6-nitrobenzonitrile K Reflux I->K 1. Suspend J Aqueous HCl J->K 2. Add L This compound K->L 3. Isolate & Purify

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected yields for the synthesis of this compound.

StepReactantMolar Mass ( g/mol )QuantityMolesReagent/SolventConditionsExpected Yield (%)
1. Acetylation 2-Aminobenzonitrile118.1410.0 g0.085Acetic AnhydrideReflux, 1 h85-95
Glacial Acetic Acid
2. Nitration 2-Acetamidobenzonitrile160.1710.0 g0.062Conc. H₂SO₄0-5 °C, 2 h70-85
Conc. HNO₃
3. Hydrolysis 2-Acetamido-6-nitrobenzonitrile205.1710.0 g0.04910% Aqueous HClReflux, 4-6 h80-90

Experimental Protocols

Materials and Equipment:

  • 2-Aminobenzonitrile

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Hydrochloric Acid (37%)

  • Ethanol

  • Deionized Water

  • Ice

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

Step 1: Acetylation of 2-Aminobenzonitrile to 2-Acetamidobenzonitrile

This step protects the amino group as an acetamide to prevent oxidation and control the regioselectivity of the subsequent nitration reaction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.085 mol) of 2-aminobenzonitrile in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • To the stirred solution, cautiously add 10.8 mL (0.114 mol) of acetic anhydride dropwise.

  • Heat the reaction mixture to reflux and maintain this temperature for 1 hour.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold water with continuous stirring to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product, 2-acetamidobenzonitrile, under vacuum to a constant weight. The expected yield is 12.3-14.0 g (85-95%).

Characterization of 2-Acetamidobenzonitrile:

  • Appearance: White to off-white solid.

  • Melting Point: 129-131 °C.

  • IR (KBr, cm⁻¹): 3280-3300 (N-H stretch), 2225 (C≡N stretch), 1660 (C=O stretch, Amide I).

  • ¹H NMR (CDCl₃, δ ppm): 8.2 (s, 1H, NH), 7.6-7.2 (m, 4H, Ar-H), 2.2 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, δ ppm): 168.5, 140.1, 133.5, 132.8, 124.5, 122.1, 116.8, 112.3, 25.0.

Step 2: Nitration of 2-Acetamidobenzonitrile to 2-Acetamido-6-nitrobenzonitrile

This step introduces a nitro group at the 6-position of the benzonitrile ring. The reaction is performed at low temperatures to control the exothermicity and minimize side product formation.

Procedure:

  • In a 250 mL round-bottom flask, carefully add 10.0 g (0.062 mol) of 2-acetamidobenzonitrile to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C by using an ice bath. Stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 4.2 mL (0.094 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzonitrile over a period of 30-45 minutes. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the crude product, 2-acetamido-6-nitrobenzonitrile, under vacuum. The expected yield is 8.9-10.8 g (70-85%).

Characterization of 2-Acetamido-6-nitrobenzonitrile:

  • Appearance: Pale yellow solid.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 2230 (C≡N stretch), 1680 (C=O stretch, Amide I), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).

  • ¹H NMR (DMSO-d₆, δ ppm): 10.2 (s, 1H, NH), 8.2-7.8 (m, 3H, Ar-H), 2.1 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, δ ppm): 169.0, 148.5, 138.0, 134.0, 125.0, 123.0, 118.0, 115.0, 24.5.

Step 3: Hydrolysis of 2-Acetamido-6-nitrobenzonitrile to this compound

The final step involves the removal of the acetyl protecting group to yield the target compound.

Procedure:

  • Suspend 10.0 g (0.049 mol) of 2-acetamido-6-nitrobenzonitrile in 100 mL of 10% aqueous hydrochloric acid in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached. This will precipitate the product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum. The expected yield is 6.4-7.2 g (80-90%).

Characterization of this compound:

  • Appearance: Yellow to orange solid.

  • Melting Point: Expected in the range of 160-180 °C (literature values may vary).

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, doublet for primary amine), 2220 (C≡N stretch), 1620 (N-H bend), 1520 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch).

  • ¹H NMR (DMSO-d₆, δ ppm): 7.8 (br s, 2H, NH₂), 7.6-7.0 (m, 3H, Ar-H).

  • ¹³C NMR (DMSO-d₆, δ ppm): 150.0, 137.0, 135.0, 120.0, 118.0, 116.0, 110.0.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The procedures described should be carried out with appropriate safety precautions. The expected yields are based on analogous reactions and may vary depending on experimental conditions and the purity of the reagents used.

Application Notes and Protocols for the Synthesis of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-6-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology is a two-step process beginning with the readily available starting material, 2-chloro-6-nitroaniline. The synthesis leverages a classic Sandmeyer reaction followed by a nucleophilic aromatic substitution.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

  • Sandmeyer Reaction: Conversion of the amino group of 2-chloro-6-nitroaniline into a nitrile group via a diazonium salt intermediate. This reaction is catalyzed by a copper(I) salt.[1][2]

  • Nucleophilic Aromatic Amination: Substitution of the chloro group in the intermediate, 2-chloro-6-nitrobenzonitrile, with an amino group using ammonia. The reaction is facilitated by the presence of the electron-withdrawing nitro group on the aromatic ring.[3]

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nucleophilic Aromatic Amination A 2-Chloro-6-nitroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 2-Chloro-6-nitrobenzenediazonium chloride B->C D Cyanation (CuCN) C->D E 2-Chloro-6-nitrobenzonitrile D->E F 2-Chloro-6-nitrobenzonitrile G Amination (Aqueous Ammonia, Heat) F->G H This compound G->H

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Diazonium salts can be explosive when dry and should be kept in solution and handled with care.[4]

Step 1: Synthesis of 2-chloro-6-nitrobenzonitrile via Sandmeyer Reaction

This procedure details the conversion of 2-chloro-6-nitroaniline to 2-chloro-6-nitrobenzonitrile. The reaction proceeds through the formation of a diazonium salt, which is then reacted with copper(I) cyanide.[5][6]

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Chloro-6-nitroaniline172.5717.26 g0.10
Concentrated Hydrochloric Acid36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Cyanide (CuCN)89.5610.75 g0.12
Sodium Cyanide (NaCN)49.016.5 g0.13
Deionized Water18.02As needed-
Toluene92.14100 mL-
Ice-As needed-

Equipment

  • 500 mL three-necked round-bottom flask

  • 250 mL dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure

  • Preparation of the Diazonium Salt Solution:

    • In the 500 mL three-necked flask, dissolve 17.26 g (0.10 mol) of 2-chloro-6-nitroaniline in 30 mL of concentrated hydrochloric acid and 30 mL of water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains below 5 °C.[4]

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper (turns dark blue).

  • Preparation of the Copper(I) Cyanide Solution:

    • In a 1 L beaker, dissolve 10.75 g (0.12 mol) of copper(I) cyanide and 6.5 g (0.13 mol) of sodium cyanide in 100 mL of water. Gently warm the mixture if necessary to facilitate dissolution.

    • Cool the resulting solution to room temperature.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes. Nitrogen gas evolution should be observed.[4]

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 50 mL), followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-6-nitrobenzonitrile.

    • The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.

Step 2: Synthesis of this compound via Nucleophilic Aromatic Amination

This protocol describes the conversion of 2-chloro-6-nitrobenzonitrile to the final product, this compound, through reaction with aqueous ammonia.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Chloro-6-nitrobenzonitrile182.569.13 g0.05
Aqueous Ammonia (28-30%)17.03 (as NH₃)100 mL~1.5
Ethanol46.0750 mL-
Deionized Water18.02As needed-
Ethyl Acetate88.11150 mL-

Equipment

  • 250 mL pressure vessel or sealed tube

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and extraction

Procedure

  • Reaction Setup:

    • In the 250 mL pressure vessel, combine 9.13 g (0.05 mol) of 2-chloro-6-nitrobenzonitrile, 100 mL of aqueous ammonia (28-30%), and 50 mL of ethanol.

    • Seal the vessel securely.

  • Amination Reaction:

    • Heat the mixture to 100-110 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and Purification:

    • Carefully vent and open the pressure vessel in a fume hood.

    • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow to orange solid.

Final Product Characterization

The identity and purity of the synthesized this compound (CAS 63365-23-1) can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

PropertyExpected Value
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Storage Temperature Keep in dark place, inert atmosphere, room temperature

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-Amino-6-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary method detailed is the nucleophilic aromatic substitution of 2-chloro-6-nitrobenzonitrile. An alternative route via the nitration of 2-aminobenzonitrile is also discussed.

Synthetic Strategies

Two primary synthetic routes are considered for the laboratory-scale preparation of this compound:

  • Route A: Amination of 2-chloro-6-nitrobenzonitrile. This is the recommended and most direct method. It involves the nucleophilic aromatic substitution of the chlorine atom with an amino group using ammonia. The reaction is typically facilitated by a copper catalyst.

  • Route B: Nitration of 2-aminobenzonitrile. This method involves the electrophilic nitration of the benzene ring. However, this route can be challenging due to the potential for multiple nitration products and the need to control regioselectivity, often requiring a protection-deprotection sequence for the amino group.

Detailed Experimental Protocol: Route A - Amination of 2-chloro-6-nitrobenzonitrile

This protocol is adapted from analogous syntheses of related compounds and represents a robust method for the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-6-nitrobenzonitrile≥98%e.g., Sigma-AldrichStarting material
Ammonia solution (28-30%)ACS Reagente.g., Fisher ScientificSource of ammonia
Copper(I) oxide (Cu₂O)≥97%e.g., Alfa AesarCatalyst
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-AldrichReaction solvent
Ethyl acetateACS Reagente.g., VWRExtraction solvent
Brine (saturated NaCl solution)-Lab preparedFor washing
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagente.g., EMD MilliporeDrying agent
Deionized water-Lab supplyFor workup
High-pressure reaction vessel (autoclave)--Capable of withstanding >5 atm pressure
Step-by-Step Procedure
  • Reaction Setup: To a high-pressure reaction vessel, add 2-chloro-6-nitrobenzonitrile (1.0 eq), copper(I) oxide (0.1 eq), and 1,4-dioxane (5-10 mL per gram of starting material).

  • Addition of Ammonia: Cool the vessel in an ice bath and slowly add the aqueous ammonia solution (10 eq).

  • Reaction: Seal the vessel and heat it to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and vent any excess pressure. Filter the mixture to remove the catalyst and wash the solid with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Quantitative Data for Route A
ParameterValue
Molar Ratio (Ammonia:Substrate)10:1
Catalyst Loading (Cu₂O)10 mol%
Reaction Temperature120-130 °C
Reaction Time12-24 hours
Typical Yield75-85%
Purity (post-chromatography)>98%

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~7.5-8.0 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 1H, Ar-H), δ ~5.0-6.0 (br s, 2H, -NH₂) ppm.
¹³C NMR (CDCl₃)δ ~150 (C-NH₂), δ ~148 (C-NO₂), δ ~135 (Ar-CH), δ ~120 (Ar-CH), δ ~118 (Ar-CH), δ ~117 (CN), δ ~110 (C-CN) ppm.
IR (ATR) ν ~3450-3300 cm⁻¹ (N-H stretch), ν ~2225 cm⁻¹ (C≡N stretch), ν ~1530 cm⁻¹ (asymmetric NO₂ stretch), ν ~1350 cm⁻¹ (symmetric NO₂ stretch), ν ~1620 cm⁻¹ (N-H bend) cm⁻¹.[1]
Mass Spec (ESI) m/z = 164.05 [M+H]⁺ for C₇H₅N₃O₂ (Calculated mass: 163.13).

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 2-chloro-6-nitrobenzonitrile Reagents NH₃ (aq), Cu₂O 1,4-Dioxane, 120-130°C Reaction Amination Reaction (in pressure vessel) Start->Reaction Reagents->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound via amination.

General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis PurifiedProduct Purified Product NMR ¹H and ¹³C NMR PurifiedProduct->NMR Structure Elucidation IR FT-IR Spectroscopy PurifiedProduct->IR Functional Group ID MS Mass Spectrometry PurifiedProduct->MS Molecular Weight Confirmation Final_Confirmation Structure Confirmed NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the structural characterization of the final product.

References

Application Note: Purification of 2-Amino-6-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-nitrobenzonitrile is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmaceutical applications. The purity of this reagent is crucial for the successful synthesis of target molecules and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain a high-purity material suitable for downstream applications.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Safety Precautions

  • This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

  • Always work in a well-ventilated fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Avoid inhalation of dust and vapors.[2]

  • Handle hot solvents with care to prevent burns and fires.

Experimental Protocol

1. Solvent Selection:

The choice of solvent is critical for successful recrystallization. Based on the polar nature of this compound, polar protic and aprotic solvents are good candidates.[3][4] A preliminary solvent screen should be performed on a small scale to identify the optimal solvent or solvent system. Solvents such as ethanol, methanol, and ethyl acetate are often effective for nitroaniline derivatives.[5][6]

2. Dissolution of the Crude Product:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent to the flask.

  • Gently heat the mixture while stirring continuously. A hot plate with a water or oil bath is recommended for uniform heating.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

3. Decolorization (Optional):

If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.

4. Hot Filtration (if decolorizing charcoal was used):

If activated charcoal was used, it must be removed while the solution is still hot to prevent premature crystallization of the product. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

  • Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield of the crystals.

6. Isolation and Washing of Crystals:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and impurities.

7. Drying of Purified Crystals:

Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove any residual solvent. The final product should be a pale-yellow to yellow-brown solid.[7]

Data Presentation

Table 1: Estimated Solubility Profile of this compound

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterLowLowPoor
EthanolSparingly SolubleSolubleGood
MethanolSparingly SolubleSolubleGood
Ethyl AcetateSparingly SolubleSolubleGood
AcetoneSolubleVery SolubleModerate (may require a co-solvent)
HexaneInsolubleInsolubleUnsuitable (can be used as an anti-solvent)

Note: The solubility data presented is estimated based on the general characteristics of structurally related nitroaromatic compounds.[3][4] Experimental verification is recommended to determine the optimal solvent and conditions.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of the compound or a supersaturated solution. To remedy this, one can add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[5]

  • Poor Recovery: This can be caused by using too much solvent, premature crystallization, or incomplete precipitation. Ensure the minimum amount of hot solvent is used and allow for sufficient cooling time.[5]

  • Purity Not Improved: If the purity does not significantly improve, the chosen solvent may not effectively differentiate between the compound and the impurities. A different solvent or a multi-step purification process like column chromatography might be necessary.[5]

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimal hot solvent start->dissolution decolorization Decolorization (Optional): Add activated charcoal dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration Yes crystallization Crystallization: Slow cooling to RT, then ice bath decolorization->crystallization No hot_filtration->crystallization isolation Isolation: Vacuum filtration crystallization->isolation washing Washing: Wash with cold solvent isolation->washing drying Drying: Oven or vacuum desiccator washing->drying end End: Pure This compound drying->end

Caption: Workflow for the purification of this compound.

References

Column chromatography method for 2-Amino-6-nitrobenzonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

An essential procedure in the synthesis of many pharmaceutical and fine chemical intermediates is the purification of synthetic products. For 2-Amino-6-nitrobenzonitrile, a key building block in medicinal chemistry, achieving high purity is critical for subsequent reactions and ensuring the quality of the final products. Column chromatography is a widely used and effective method for the purification of this and similar organic compounds.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology covers the preparation of the stationary phase, sample loading, elution, and fraction analysis.

Application Notes

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase. For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with tunable polarity, such as a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is typically employed.

Due to the presence of a basic amino group, this compound may exhibit tailing on the acidic silica gel, which can lead to broader peaks and poorer separation.[1] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to improve the peak shape and resolution.[1]

Experimental Protocols

This section details the step-by-step procedure for the purification of this compound using column chromatography.

Materials and Reagents
  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Crude this compound

  • Hexane (or Dichloromethane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Test tubes or fraction collector vials

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure

1. Preparation of the Stationary Phase (Slurry Packing)

  • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a 9:1 hexane:ethyl acetate mixture). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column in one continuous motion. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more of the initial mobile phase to the top of the column to prevent the silica gel bed from running dry. The top of the silica gel should always be covered with solvent.

  • Once the silica gel has settled to a constant height, add a thin layer of sand on top to prevent disturbance of the bed during sample and eluent addition.

2. Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

3. Elution

  • Begin the elution process by carefully adding the mobile phase to the top of the column.

  • Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). This will elute the less polar impurities.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, the polarity can be increased incrementally from 95:5 to 90:10, 80:20, and so on, hexane:ethyl acetate.[1] The optimal solvent gradient should be determined beforehand using TLC analysis.

  • If peak tailing is observed on TLC, a small amount of triethylamine (e.g., 0.5%) can be added to the mobile phase mixture.[1]

4. Fraction Collection and Analysis

  • Collect the eluent in small, numbered fractions using test tubes or a fraction collector.

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., the same solvent mixture used for elution).

  • Visualize the spots under a UV lamp. The desired product, this compound, should appear as a UV-active spot.

  • Combine the fractions that contain the pure product.

5. Solvent Removal

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, HPLC, NMR).

Data Presentation

The following table summarizes the typical parameters and expected results for the column chromatography purification of this compound.

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., from 5% to 50% Ethyl Acetate)
Sample Loading Dry loading with silica gel
Crude Purity Typically 80-90% (synthesis dependent)
Final Purity >98% (as determined by HPLC or NMR)
Expected Yield 70-90% (depending on crude purity and separation efficiency)
Appearance Pale-yellow to yellow-brown solid[2]

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Remove Solvent (Rotary Evaporation) combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-6-nitrobenzonitrile as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of 7-Nitroquinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound is a versatile precursor for the synthesis of 7-nitro-substituted quinazolines.

Synthesis of 2,4-Diamino-7-nitroquinazoline

This protocol describes the synthesis of 2,4-diamino-7-nitroquinazoline through the cyclocondensation of this compound with a guanidine salt. This method is adapted from the synthesis of quinazoline-2,4-diamines from 2-halobenzonitriles.

Experimental Protocol:

A mixture of this compound (1.0 mmol) and guanidine carbonate (1.2 mmol) in dimethylacetamide (DMA) (10 mL) is heated at 140-145 °C for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,4-diamino-7-nitroquinazoline.

Table 1: Quantitative Data for the Synthesis of Quinazoline-2,4-diamines from 2-Fluorobenzonitriles and Guanidine Carbonate

Entry2-Fluorobenzonitrile SubstrateReaction Time (h)Yield (%)Reference
12,6-Difluorobenzonitrile591
22-Fluoro-6-methylbenzonitrile685
32-Fluoro-6-chlorobenzonitrile5.588

Note: The data presented is for the synthesis of analogous compounds and serves as a reference for the expected outcome with this compound.

Reaction Workflow:

G A This compound C Cyclocondensation (DMA, 140-145 °C) A->C B Guanidine Carbonate B->C D 2,4-Diamino-7-nitroquinazoline C->D

Caption: Synthesis of 2,4-Diamino-7-nitroquinazoline.

Synthesis of 2-Amino-4-imino-3-benzyl-7-nitro-3,4-dihydroquinazoline

This protocol outlines the acid-mediated [4+2] annulation of this compound with an N-benzyl cyanamide to yield a 2-amino-4-iminoquinazoline derivative. This method has been shown to be effective for a range of 2-aminobenzonitriles.

Experimental Protocol:

To a solution of this compound (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in hexafluoroisopropanol (HFIP) (5 mL), hydrochloric acid (2.0 mmol) is added. The resulting mixture is stirred at 70 °C for 1 hour. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography to afford the desired 2-amino-4-imino-3-benzyl-7-nitro-3,4-dihydroquinazoline.

Table 2: Quantitative Data for the Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles

Entry2-Aminobenzonitrile SubstrateN-Benzyl Cyanamide SubstrateYield (%)
12-AminobenzonitrileN-Benzyl cyanamide75
22-Amino-4-methylbenzonitrileN-Benzyl cyanamide80
32-Amino-4-methoxybenzonitrileN-Benzyl cyanamide78
42-Amino-4-fluorobenzonitrileN-Benzyl cyanamide55
52-Amino-4-chlorobenzonitrileN-(4-Methoxybenzyl) cyanamide90

Note: This data is for various substituted 2-aminobenzonitriles and serves as a guide for the reaction with this compound.

Reaction Workflow:

G A This compound C [4+2] Annulation (HCl, HFIP, 70 °C) A->C B N-Benzyl Cyanamide B->C D 2-Amino-4-imino-3-benzyl- 7-nitro-3,4-dihydroquinazoline C->D G A This compound C Cyclization (Base, DMF) A->C B Thiourea B->C D 7-Nitro-4H-benzo[d][1,3]thiazin-2-amine C->D G A This compound B Diazotization A->B C Diazonium Salt Intermediate B->C D Nucleophilic Addition & Cyclization C->D E 7-Nitro-1,2,4-benzotriazine Derivative D->E

Application of 2-Amino-6-nitrobenzonitrile in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-nitrobenzonitrile is a versatile bifunctional molecule that holds significant promise as a scaffold and key intermediate in the field of medicinal chemistry. Its unique electronic and structural features, characterized by the presence of an electron-donating amino group and electron-withdrawing nitro and cyano groups, render it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. While direct and extensive research on the specific applications of this compound is emerging, its structural analogs, such as 2-amino-6-nitrobenzothiazole and other substituted aminobenzonitriles, have been pivotal in the development of novel therapeutic agents. This document will explore the established applications of these closely related compounds to delineate the potential utility of this compound in drug discovery and provide a framework for its application.

The core value of this compound lies in its potential to serve as a precursor for various heterocyclic ring systems, which are prevalent in many approved drugs. The amino and nitrile groups can participate in cyclization reactions to form fused pyrimidine, pyridine, and other nitrogen-containing heterocyclic systems. The nitro group, a versatile functional group, can be readily reduced to an amino group, opening up further avenues for derivatization and molecular elaboration. This strategic placement of functional groups allows for the systematic construction of compound libraries for screening against various biological targets.

Key Therapeutic Areas and Applications of Structural Analogs

The medicinal chemistry applications of structural analogs of this compound provide a strong rationale for its potential in various therapeutic areas.

1. Anticancer Agents:

Substituted aminobenzonitriles are crucial building blocks for the synthesis of kinase inhibitors, a major class of anticancer drugs. For instance, 2-amino-4-methoxy-5-nitrobenzonitrile is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The general strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline core of the inhibitor.

  • Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the PI3K-Akt and MAPK pathways, leading to cell proliferation, survival, and angiogenesis.[1] Gefitinib and similar inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent signaling.

2. Antimicrobial Agents:

The benzothiazole scaffold, which can be synthesized from precursors like 2-amino-6-nitrobenzothiazole, is a known pharmacophore in many antimicrobial drugs.[4] Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated promising activity against bacterial infections.[4] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

3. Monoamine Oxidase (MAO) Inhibitors:

Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B).[5][6] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

Quantitative Data from Structural Analogs

The following table summarizes the biological activity of various compounds derived from structural analogs of this compound. This data highlights the potential potency that could be achieved with derivatives of the target molecule.

Compound ClassTargetCompound ExampleIC50 ValueSelectivity Index (SI)Reference
Hydrazones derived from 2-amino-6-nitrobenzothiazoleMAO-AN'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide0.42 ± 0.003 µM-[5]
Hydrazones derived from 2-amino-6-nitrobenzothiazoleMAO-BN'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide1.8 ± 0.3 nM766.67[5]
Quinazoline-based inhibitorsEGFRGefitinibVaries by cell line-[3]

Experimental Protocols

The following protocols are representative of the synthetic transformations that can be applied to this compound and its derivatives, based on established methodologies for analogous compounds.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of a nitro group to an amino group, a key step in the synthesis of many bioactive molecules.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[2]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).[2]

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2,6-diaminobenzonitrile product.

Protocol 2: Synthesis of a Quinazolinone Core

This protocol outlines the cyclization of an aminobenzonitrile derivative to form a quinazolinone scaffold, a common core in many kinase inhibitors.

Materials:

  • 2,6-Diaminobenzonitrile (product from Protocol 1)

  • Formamide

  • Ammonium formate

  • Heating mantle

  • Round-bottom flask

Procedure:

  • Heat a mixture of the 2,6-diaminobenzonitrile, formamide, and ammonium formate to 170-180°C for 3-4 hours.[3]

  • Concentrate the reaction mass under reduced pressure at 140-150°C.[3]

  • Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[3]

  • Filter the solid obtained to yield the quinazolinone product.[3]

Visualizations

Diagram 1: General Synthetic Workflow

G A This compound B Reduction of Nitro Group A->B C 2,6-Diaminobenzonitrile B->C D Cyclization Reactions C->D E Bioactive Heterocyclic Scaffolds (e.g., Quinazolines, Pyrimidines) D->E F Further Derivatization E->F G Candidate Drug Molecules F->G

Caption: General workflow for utilizing this compound in drug discovery.

Diagram 2: EGFR Signaling Pathway and Inhibition

G cluster_0 EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Gefitinib Gefitinib Derivative (from 2-aminobenzonitrile precursor) Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Based on the successful application of its structural analogs, it is evident that this compound can serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurology. The synthetic protocols and biological insights provided herein offer a foundational framework for researchers to unlock the full potential of this compound in the development of next-generation medicines. Further investigation into the synthesis and biological evaluation of diverse libraries derived from this scaffold is warranted to identify new lead compounds for various disease targets.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug discovery. The strategic introduction of a nitro group at the 6-position of the quinazoline ring can significantly influence the molecule's electronic properties and biological activity. This document provides detailed protocols and application notes on the use of 2-amino-6-nitrobenzonitrile as a key precursor for the synthesis of 6-nitroquinazoline derivatives, which are of particular interest as potential inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Synthetic Application: Precursor to 6-Nitroquinazolin-4(3H)-one

This compound serves as a versatile starting material for the construction of the 6-nitroquinazoline core. A common and efficient method for this transformation is the cyclization reaction with a one-carbon source, such as formic acid or formamide. This reaction, often referred to as a modified Niementowski or Radziszweski reaction, provides a direct route to 6-nitroquinazolin-4(3H)-one, a key intermediate for the synthesis of a variety of substituted quinazoline derivatives.

Experimental Workflow: Synthesis of 6-Nitroquinazolin-4(3H)-one

G cluster_0 Synthesis of 6-Nitroquinazolin-4(3H)-one A This compound C Reaction Mixture A->C Reagent B Formic Acid / Formamide B->C Reagent D Heating / Reflux C->D Process E Crude Product D->E Output F Purification (Recrystallization) E->F Process G 6-Nitroquinazolin-4(3H)-one F->G Final Product

A schematic overview of the synthesis of 6-nitroquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one using Formamide

This protocol is adapted from the synthesis of 6-nitroquinazolin-4(3H)-one from a similar precursor, 2-amino-4-nitrobenzoic acid.[1]

Materials:

  • This compound

  • Formamide

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and formamide (10-15 volumes).

  • Heat the mixture with stirring to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from isopropanol to obtain pure 6-nitroquinazolin-4(3H)-one.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 6-Nitroquinazolin-4(3H)-one using Formic Acid

This protocol is based on the general principle of the Radziszweski reaction for the synthesis of quinazolinones from o-aminonitriles.[2]

Materials:

  • This compound

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of formic acid (10-20 volumes) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield 6-nitroquinazolin-4(3H)-one.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized 6-nitroquinazolin-4(3H)-one, based on literature values for this compound synthesized from analogous precursors.[1][3][4]

ParameterValueReference
Molecular Formula C₈H₅N₃O₃-
Molecular Weight 191.15 g/mol -
Appearance Yellowish solid[3]
Melting Point 285.0–286.0 °C[1]
Yield 51.6% (from 2-amino-4-nitrobenzoic acid)[1]
¹H NMR (400 MHz, DMSO-d₆) δ 12.81 (brs, 1H), 8.79 (d, J=2.8 Hz, 1H), 8.55 (dd, J=2.4, 8.8 Hz, 1H), 8.31 (s, 1H), 7.87 (d, J=9.2 Hz, 1H)[1]
MS (ESI⁻) m/z 190.0 [M-H]⁻[1]

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives, including those with a 6-nitro substitution, have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival. 6-Nitro-4-anilinoquinazoline derivatives, synthesized from 6-nitroquinazolin-4(3H)-one, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[5]

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

G cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Quinazoline 6-Nitroquinazoline Derivative Quinazoline->EGFR Inhibition

Simplified EGFR signaling cascade and its inhibition by quinazoline derivatives.

The synthesized 6-nitroquinazolin-4(3H)-one can be further functionalized, for example, by chlorination of the 4-position followed by nucleophilic substitution with various anilines, to generate a library of 6-nitro-4-anilinoquinazoline derivatives. These compounds can then be screened for their inhibitory activity against EGFR kinase, providing valuable structure-activity relationship (SAR) data for the development of novel anticancer agents.

References

Application Notes and Protocols for the Chemoselective Reduction of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-2A6N-R01 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 2-Amino-6-nitrobenzonitrile to yield 2,6-diaminobenzonitrile. This transformation is a critical step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This guide compares common reduction methods, presents quantitative data for analogous reactions, and offers step-by-step protocols for laboratory execution.

Introduction and Reaction Overview

The reduction of the nitro group in this compound is a key synthetic transformation that produces 2,6-diaminobenzonitrile. This product serves as a valuable building block in medicinal chemistry and materials science. The primary challenge in this reaction is achieving high chemoselectivity, specifically, reducing the nitro group without affecting the electronically sensitive nitrile (-CN) and amino (-NH₂) functionalities.

Several methods are effective for the chemoselective reduction of aromatic nitro compounds in the presence of a nitrile group. The most common and reliable methods include reduction with metals in acidic media, such as tin(II) chloride or iron powder, and catalytic hydrogenation under controlled conditions. The choice of method depends on factors like functional group tolerance, scalability, cost, and ease of work-up.

Comparative Data for Nitro Group Reduction Methods

The following table summarizes various common methods for the reduction of aromatic nitro compounds, with a focus on conditions known to be tolerant of nitrile groups. The data presented are for representative or analogous substrates due to the limited availability of specific data for this compound.

Reducing Agent/SystemTypical Substrate(s)Reaction ConditionsReaction TimeTypical Yield (%)Functional Group Tolerance & Notes
SnCl₂·2H₂O Aromatic Nitro CompoundsReflux in EtOH or EtOAc0.5 - 5 h85 - 95Excellent; tolerates nitriles, esters, ketones, aldehydes, and halides.[1][2] Work-up can be complicated by tin salt precipitation.[3]
Fe / HCl or NH₄Cl Aromatic Nitro CompoundsReflux in EtOH/H₂O1 - 6 h80 - 95Good; tolerates nitriles, esters, and ketones.[4] A cost-effective and robust method.
H₂ / Pd/C Aromatic Nitro Compounds1 atm H₂, RT, in EtOH or EtOAc1 - 18 h>90Highly efficient but can sometimes reduce nitriles.[5] Catalyst selection and careful monitoring are crucial for selectivity.
H₂ / Pt on Carbon (1%) Nitrile-containing NitroarenesLow H₂ pressure, RT--Reported to be selective for the nitro group while sparing the nitrile, which is sensitive to Pd/C catalysts.[6][7]
Sodium Dithionite (Na₂S₂O₄) Aromatic Nitro CompoundsRT to 45 °C in aq. DMF or THF/H₂O2 - 24 h76 - 95+Mild, metal-free alternative.[8][9] Highly chemoselective and tolerates a wide range of functional groups.[9][10]

Visualized Pathways and Workflows

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the reduction process.

Caption: Reduction of this compound to 2,6-diaminobenzonitrile.

Caption: A generalized workflow for the reduction and isolation of the product.

Detailed Experimental Protocols

The following protocols are based on established methods for the chemoselective reduction of aromatic nitro compounds and can be adapted for this compound.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable for selectively reducing nitro groups in the presence of nitriles.[7]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • To the stirred suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Carefully neutralize the acidic mixture by the slow addition of a saturated NaHCO₃ solution or 1M NaOH until the pH is basic (pH 8-9). This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer). The tin salts may make phase separation difficult; filtration through a pad of Celite® may be necessary.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2,6-diaminobenzonitrile.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron Powder and Acid

This classic, cost-effective method is robust and generally offers good selectivity.[4]

Materials:

  • This compound

  • Iron powder (<10 μm, reduced)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water

  • Celite®

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethanol and water (e.g., a 4:1 or 2:1 mixture).

  • Add iron powder (5-10 eq) and ammonium chloride (1.0 eq, if using as the acid source). If using HCl, a catalytic amount is added to the iron suspension in ethanol.[4]

  • Heat the mixture to reflux (70-80 °C) with vigorous stirring for 30-60 minutes to activate the iron.

  • Add the this compound (1.0 eq), either as a solid in portions or as a solution in a minimal amount of ethanol.

  • Maintain the reaction at reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethanol.

  • Make the solution basic (pH 8-9) with an aqueous solution of Na₂CO₃.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purify as necessary by column chromatography or recrystallization.

Protocol 3: Catalytic Hydrogenation

This method is very clean but requires careful control to ensure selectivity. Using a less aggressive catalyst like platinum on carbon can be advantageous over palladium-based catalysts for substrates with sensitive nitrile groups.[7]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) or 1-5% Platinum on carbon (Pt/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or another filter aid

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent in a flask appropriate for hydrogenation.

  • Carefully add the catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, and if using a balloon, evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC or by hydrogen uptake. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,6-diaminobenzonitrile.

  • The product is often clean enough for subsequent steps, but can be purified by recrystallization or chromatography if needed.

References

Application Notes and Protocols: Reactions of the Cyano Group in 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemical transformations involving the cyano group of 2-Amino-6-nitrobenzonitrile. This versatile starting material offers a gateway to a variety of functionalized molecules with potential applications in medicinal chemistry and materials science. The protocols provided are based on established synthetic methodologies for nitriles and may require optimization for this specific substrate.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile functionality in this compound to the corresponding carboxylic acid, 2-Amino-6-nitrobenzoic acid, is a fundamental transformation. This conversion can be achieved under acidic or basic conditions. The resulting anthranilic acid derivative is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

Table 1: Hydrolysis of this compound

ReactionProductReagents and ConditionsExpected Yield
Acid-Catalyzed Hydrolysis2-Amino-6-nitrobenzoic acidH₂SO₄ (aq), heatModerate to High
Base-Catalyzed Hydrolysis2-Amino-6-nitrobenzoate (salt)NaOH (aq) or KOH (aq), heatModerate to High
Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 2-Amino-6-nitrobenzoic acid via the hydrolysis of this compound.

Materials:

  • This compound

  • Sulfuric acid (70% aqueous solution)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equivalent).

  • Carefully add 70% aqueous sulfuric acid (5-10 volumes).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

  • Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.

  • The product, 2-Amino-6-nitrobenzoic acid, will precipitate out of solution.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Dry the product in a vacuum oven.

  • Characterize the product by melting point, ¹H NMR, and IR spectroscopy.

Hydrolysis This compound This compound Intermediate_Amide 2-Amino-6-nitrobenzamide This compound->Intermediate_Amide H₂O, H⁺ or OH⁻ Product_Acid 2-Amino-6-nitrobenzoic acid Intermediate_Amide->Product_Acid H₂O, H⁺ or OH⁻, heat

Caption: Reaction pathway for the hydrolysis of this compound.

Reduction of the Cyano Group to a Primary Amine

The reduction of the cyano group in this compound yields 2-(aminomethyl)-3-nitroaniline, a diamine derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][2] The resulting diamine can be a valuable precursor for the synthesis of heterocyclic compounds and polymers.

Table 2: Reduction of this compound

ReactionProductReagents and ConditionsExpected Yield
Hydride Reduction2-(Aminomethyl)-3-nitroaniline1. LiAlH₄ in THF, 2. H₂O workupHigh
Catalytic Hydrogenation2-(Aminomethyl)-3-nitroanilineH₂, Pd/C or Raney Ni, solvent (e.g., EtOH, MeOH)High
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To synthesize 2-(aminomethyl)-3-nitroaniline by the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Dry diethyl ether

  • Round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • In a dry, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reduction Start This compound Intermediate_Imine Imine Intermediate Start->Intermediate_Imine [H] (e.g., LiAlH₄) Product 2-(Aminomethyl)-3-nitroaniline Intermediate_Imine->Product [H] (e.g., LiAlH₄)

Caption: General pathway for the reduction of the nitrile group.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The cyano group can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings.[3][4] Tetrazoles are important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. The reaction of this compound with an azide source, such as sodium azide, in the presence of a Lewis or Brønsted acid, can yield the corresponding 5-(2-amino-6-nitrophenyl)-1H-tetrazole.[5]

Table 3: Tetrazole Formation from this compound

ReactionProductReagents and ConditionsExpected Yield
[3+2] Cycloaddition5-(2-Amino-6-nitrophenyl)-1H-tetrazoleNaN₃, NH₄Cl or ZnCl₂, DMF, heatModerate to High
Experimental Protocol: Synthesis of 5-(2-Amino-6-nitrophenyl)-1H-tetrazole

Objective: To synthesize a tetrazole derivative from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (aqueous)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

  • In a round-bottom flask, combine this compound (1.0 equivalent), sodium azide (1.5-2.0 equivalents), and ammonium chloride (1.5-2.0 equivalents) or a catalytic amount of zinc chloride in DMF.

  • Heat the reaction mixture with stirring (typically at 100-120 °C) for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by adding aqueous hydrochloric acid, which will protonate the tetrazole and cause it to precipitate.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure tetrazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Cycloaddition Nitrile This compound Tetrazole 5-(2-Amino-6-nitrophenyl)-1H-tetrazole Nitrile->Tetrazole + NaN₃, H⁺ Azide N₃⁻ Azide->Tetrazole

Caption: [3+2] Cycloaddition of an azide to form a tetrazole ring.

Thorpe-Ziegler Reaction for Heterocycle Synthesis

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[6][7] While this compound itself is not a dinitrile, it can be a precursor to substrates suitable for this reaction. For instance, alkylation of the amino group with a haloacetonitrile would generate a dinitrile that could potentially undergo a Thorpe-Ziegler cyclization to form a substituted quinoline derivative.

Table 4: Potential Thorpe-Ziegler Reaction of a this compound Derivative

ReactionIntermediateFinal Product (after hydrolysis)Reagents and Conditions
Thorpe-Ziegler Cyclizationβ-enaminonitrileCyclic ketone1. NaH, THF; 2. H₃O⁺
Conceptual Experimental Workflow: Thorpe-Ziegler Cyclization

This is a conceptual workflow as the starting dinitrile needs to be synthesized first.

  • Synthesis of the Dinitrile Precursor: Alkylate the amino group of this compound with a suitable haloacetonitrile (e.g., bromoacetonitrile) in the presence of a non-nucleophilic base.

  • Cyclization: Treat the resulting dinitrile with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like THF. This will induce the intramolecular cyclization.

  • Hydrolysis: The resulting cyclic enaminonitrile can be hydrolyzed under acidic conditions to yield the corresponding cyclic ketone.

ThorpeZiegler Dinitrile Dinitrile Precursor Enaminonitrile Cyclic β-Enaminonitrile Dinitrile->Enaminonitrile Base (e.g., NaH) Cyclic_Ketone Cyclic Ketone Enaminonitrile->Cyclic_Ketone H₃O⁺, heat

References

The Untapped Potential of 2-Amino-6-nitrobenzonitrile in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 2-Amino-6-nitrobenzonitrile in marketed pharmaceuticals are not extensively documented, its structural motifs—a reactive amino group, a reducible nitro group, and a versatile nitrile moiety—position it as a promising scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols, drawing upon the established activities of analogous compounds to illuminate the potential of this compound in drug discovery. Its utility is explored through its potential as a precursor for kinase inhibitors, monoamine oxidase (MAO) inhibitors, and other heterocyclic compounds of medicinal interest.

Application Notes

Substituted benzonitriles are a cornerstone in medicinal chemistry, with the nitrile group serving as a key pharmacophore in numerous approved drugs.[1] This functional group can act as a hydrogen bond acceptor and a bioisostere for other functionalities, contributing to enhanced target binding and improved pharmacokinetic profiles. The presence of both an amino and a nitro group on the this compound ring system offers multiple avenues for chemical modification, making it a versatile starting material for constructing libraries of diverse compounds.

One of the primary transformations for this molecule is the selective reduction of the nitro group to an amine. This reaction yields a diamine intermediate that can be a crucial building block for the synthesis of various heterocyclic systems, including quinazolines, which are prominent in the development of kinase inhibitors.[2] For instance, the analogous compound 2-Amino-4-methoxy-5-nitrobenzonitrile is a key precursor in the synthesis of the EGFR tyrosine kinase inhibitor, Gefitinib.[2]

Furthermore, the amino group of this compound can be readily functionalized to introduce diverse side chains, as demonstrated by the development of potent monoamine oxidase (MAO) inhibitors from the closely related 2-Amino-6-nitrobenzothiazole scaffold.[3] These derivatives have shown inhibitory activities in the nanomolar range, highlighting the potential for discovering new treatments for neurodegenerative diseases and depression.[3]

Quantitative Data

The following table summarizes the in vitro inhibitory activities of hydrazone derivatives synthesized from 2-Amino-6-nitrobenzothiazole, a close structural analog of this compound. This data illustrates the potential for developing highly potent enzyme inhibitors from this class of compounds.

Compound IDTargetIC50 (µM)Selectivity Index (SI)
Compound 6 MAO-A0.42 ± 0.003-
Compound 31 MAO-B0.0018 ± 0.0003766.67

Data extracted from studies on 2-Amino-6-nitrobenzothiazole derivatives and presented here to exemplify the potential of analogous this compound derivatives.[3]

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

This protocol details a general method for the selective reduction of the nitro group of an aminonitrobenzonitrile derivative to an amine, a critical step in the synthesis of various heterocyclic scaffolds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,6-diaminobenzonitrile.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives from an amino-heterocyclic core, which can be adapted for derivatives of this compound.

Materials:

  • This compound derivative (e.g., after modification of the amino group)

  • Substituted aromatic or heteroaromatic aldehydes/ketones

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_transformations Key Chemical Transformations cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Derivatization cluster_products Potential Bioactive Molecules start This compound reduction Nitro Group Reduction (Protocol 1) start->reduction SnCl2, HCl functionalization Amino Group Functionalization start->functionalization Acylation, Alkylation, etc. diamine 2,6-Diaminobenzonitrile reduction->diamine functionalized_amine N-Functionalized Derivative functionalization->functionalized_amine cyclization Heterocycle Formation (e.g., Quinazolines) diamine->cyclization hydrazone Hydrazone Synthesis (Protocol 2) functionalized_amine->hydrazone kinase_inhibitors Kinase Inhibitors cyclization->kinase_inhibitors mao_inhibitors MAO Inhibitors hydrazone->mao_inhibitors

Caption: Synthetic pathways from this compound.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling Cascade cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Potential Inhibitor (derived from This compound) Inhibitor->EGFR

Caption: EGFR signaling pathway and potential inhibition.

logical_relationship cluster_scaffold Core Scaffold cluster_properties Key Structural Features cluster_applications Potential Applications scaffold This compound amino Amino Group (Nucleophilic Center) scaffold->amino nitro Nitro Group (Reducible) scaffold->nitro nitrile Nitrile Group (H-bond acceptor, Bioisostere) scaffold->nitrile mao MAO Inhibition amino->mao heterocycles Diverse Heterocyclic Scaffolds amino->heterocycles nitro->heterocycles kinase Kinase Inhibition nitrile->kinase

Caption: Structure-activity relationships of the scaffold.

References

Application Notes and Protocols for 2-Amino-6-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 2-Amino-6-nitrobenzonitrile derivatives, with a primary focus on their roles as monoamine oxidase (MAO) inhibitors, anticancer, and antimicrobial agents. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Biological Activities and Quantitative Data

Derivatives of this compound, particularly 2-amino-6-nitrobenzothiazole-based compounds, have demonstrated significant therapeutic potential in several key areas.

Monoamine Oxidase (MAO) Inhibition

A prominent biological activity of these derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, a key mechanism in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[2][3]

Table 1: MAO Inhibitory Activity of Selected 2-Amino-6-nitrobenzothiazole Hydrazone Derivatives

Compound IDTargetIC50Selectivity Index (SI) for MAO-BReference
Compound 31 (N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide)MAO-B1.8 ± 0.3 nM766.67[1]
Compound 6 (N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide)MAO-A0.42 ± 0.003 µM-[1]
Compound 3e hMAO-B0.060 µM-
Compound 2a hMAO-A0.342 µM-
Compound 2b hMAO-A0.028 µM-
Anticancer Activity

Several 2-amino-6-nitrobenzothiazole derivatives have exhibited cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms of action include the inhibition of crucial enzymes in cancer progression like tyrosine kinases and topoisomerases, and the induction of apoptosis.[7][8]

Table 2: Anticancer Activity of Selected 2-Amino-6-nitrobenzothiazole Derivatives

Compound IDCancer Cell LineCancer TypeIC50Reference
Sulphonamide based BTA 40 MCF-7Breast Adenocarcinoma34.5 µM[4]
HeLaCervical Carcinoma44.15 µM[4]
MG63Human Osteosarcoma36.1 µM[4]
Naphthalimide derivative 67 HT-29Colon Adenocarcinoma3.47 ± 0.2 µM[4]
A549Lung Carcinoma3.89 ± 0.3 µM[4]
MCF-7Breast Adenocarcinoma5.08 ± 0.3 µM[4]
Antimicrobial Activity

The benzothiazole scaffold is a known pharmacophore in antimicrobial drugs, and derivatives of 2-amino-6-nitrobenzothiazole have shown promising activity against a range of bacterial strains.[9][10][11] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[9][12]

Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli25[9]
Compound 4 Escherichia coli25[9]
Compound 41c Escherichia coli3.1[9]
Pseudomonas aeruginosa6.2[9]
Compound 66c Pseudomonas aeruginosa3.1 - 6.2[9]
Staphylococcus aureus3.1 - 6.2[9]
Escherichia coli3.1 - 6.2[9]

Experimental Protocols

Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives (General Protocol)

A common route for the synthesis of biologically active 2-amino-6-nitrobenzothiazole derivatives involves the initial synthesis of 2-amino-6-nitrobenzothiazole followed by derivatization, for example, to form hydrazones.

Protocol 2.1.1: Synthesis of 2-Amino-6-nitrobenzothiazole [2][13][14][15]

  • Dissolve 2-aminobenzothiazole in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain 2-amino-6-nitrobenzothiazole.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2.1.2: Synthesis of 2-Amino-6-nitrobenzothiazole Hydrazone Derivatives [1][14]

  • Reflux a mixture of 2-amino-6-nitrobenzothiazole and a suitable reagent (e.g., ethyl chloroacetate) in an appropriate solvent to form an intermediate ester.

  • Treat the ester with hydrazine hydrate to yield the corresponding hydrazide.

  • Condense the hydrazide with various aromatic aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent and recrystallize to obtain the pure hydrazone derivative.

G cluster_synthesis Synthesis of 2-Amino-6-nitrobenzothiazole Hydrazones 2-Aminobenzothiazole 2-Aminobenzothiazole Nitration Nitration 2-Aminobenzothiazole->Nitration 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Nitration->2-Amino-6-nitrobenzothiazole Reaction with Ethyl Chloroacetate Reaction with Ethyl Chloroacetate 2-Amino-6-nitrobenzothiazole->Reaction with Ethyl Chloroacetate Ester Intermediate Ester Intermediate Reaction with Ethyl Chloroacetate->Ester Intermediate Hydrazinolysis Hydrazinolysis Ester Intermediate->Hydrazinolysis Hydrazide Intermediate Hydrazide Intermediate Hydrazinolysis->Hydrazide Intermediate Condensation with Aldehyde/Ketone Condensation with Aldehyde/Ketone Hydrazide Intermediate->Condensation with Aldehyde/Ketone Hydrazone Derivative Hydrazone Derivative Condensation with Aldehyde/Ketone->Hydrazone Derivative

Caption: General workflow for the synthesis of 2-amino-6-nitrobenzothiazole hydrazone derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[4][16][17][18]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO substrate (e.g., p-tyramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • MAO-A and MAO-B specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • Test compounds

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare stock solutions of test compounds and control inhibitors in DMSO.

  • In a 96-well plate, add assay buffer, HRP, and the respective MAO enzyme (MAO-A or MAO-B).

  • Add the test compounds at various concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Prepare a working solution of Amplex® Red reagent and the MAO substrate in the assay buffer.

  • Initiate the reaction by adding the Amplex® Red/substrate working solution to all wells.

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm at 37°C for a defined period (e.g., 30-60 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

G cluster_workflow MAO Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Reagents to Plate Dispense Reagents to Plate Prepare Reagents->Dispense Reagents to Plate Pre-incubation Pre-incubation Dispense Reagents to Plate->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Kinetic Fluorescence Reading Kinetic Fluorescence Reading Initiate Reaction->Kinetic Fluorescence Reading Data Analysis Data Analysis Kinetic Fluorescence Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][20][21][22][23]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Standard antibiotic as a positive control

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a standardized inoculum of the bacterial strain in the broth medium.

  • Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well, resulting in a final volume and bacterial concentration as per standard guidelines.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • After incubation, visually inspect the plate for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Monoamine Oxidase Inhibition and Neurotransmitter Regulation

MAO inhibitors block the degradation of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This enhances neurotransmission and is beneficial in neurological disorders characterized by neurotransmitter deficiencies.

G cluster_pathway MAO Inhibition Signaling Pathway Monoamine_Neurotransmitter Monoamine Neurotransmitter (Serotonin, Dopamine, etc.) MAO_Enzyme MAO Enzyme (MAO-A / MAO-B) Monoamine_Neurotransmitter->MAO_Enzyme Metabolized by Increased_Neurotransmitter Increased Neurotransmitter Levels in Synapse Degradation Degradation MAO_Enzyme->Degradation Enhanced_Neurotransmission Enhanced Neurotransmission Increased_Neurotransmitter->Enhanced_Neurotransmission 2_Amino_6_nitrobenzonitrile_Derivative This compound Derivative (Inhibitor) 2_Amino_6_nitrobenzonitrile_Derivative->MAO_Enzyme Inhibits

Caption: Simplified signaling pathway of MAO inhibition by this compound derivatives.

Potential Anticancer Mechanisms of Benzothiazole Derivatives

Benzothiazole derivatives can induce cancer cell death through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.

G cluster_pathway Potential Anticancer Mechanisms Benzothiazole_Derivative 2-Amino-6-nitrobenzothiazole Derivative Tyrosine_Kinase Tyrosine Kinase Benzothiazole_Derivative->Tyrosine_Kinase Inhibits Topoisomerase Topoisomerase Benzothiazole_Derivative->Topoisomerase Inhibits Apoptosis_Induction Induction of Apoptosis Benzothiazole_Derivative->Apoptosis_Induction Proliferation_Survival Cell Proliferation & Survival Tyrosine_Kinase->Proliferation_Survival DNA_Replication DNA Replication Topoisomerase->DNA_Replication Cell_Death Cancer Cell Death Proliferation_Survival->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Inhibition leads to Apoptosis_Induction->Cell_Death

Caption: Overview of potential signaling pathways targeted by anticancer benzothiazole derivatives.

Antimicrobial Mechanism of Action of Benzothiazole Derivatives

The antimicrobial activity of benzothiazole derivatives often involves the targeting of essential bacterial enzymes, leading to the disruption of vital cellular processes and ultimately bacterial cell death.

G cluster_pathway Antimicrobial Mechanism of Action Benzothiazole_Derivative 2-Amino-6-nitrobenzothiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzothiazole_Derivative->DNA_Gyrase Inhibits Dihydropteroate_Synthase Dihydropteroate Synthase Benzothiazole_Derivative->Dihydropteroate_Synthase Inhibits DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Folate_Synthesis Folate Synthesis Dihydropteroate_Synthase->Folate_Synthesis Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Disruption leads to Folate_Synthesis->Bacterial_Cell_Death Inhibition leads to

Caption: Proposed antimicrobial mechanisms of action for benzothiazole derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Amino-6-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Amino-6-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic pathways can be employed, with the most common starting materials being 2-chloro-6-nitrobenzonitrile, 2,6-dinitrotoluene, or 2-amino-6-nitrotoluene. Key transformations include nucleophilic aromatic substitution (ammonolysis), selective reduction of a nitro group followed by a Sandmeyer reaction, or direct nitration of a suitable precursor. The choice of route often depends on the availability and cost of starting materials.

Q2: My nitration step is giving a mixture of isomers. How can I improve the regioselectivity for the desired 2,6-disubstituted product?

A2: Achieving high regioselectivity in nitration can be challenging. The directing effects of existing substituents on the aromatic ring are crucial. For instance, starting with a substrate that has a strongly ortho,para-directing group and a meta-directing group can be strategic. Blocking other reactive positions with a temporary protecting group, such as a sulfonic acid group, can also guide the nitration to the desired position. Reaction conditions such as temperature and the choice of nitrating agent (e.g., a mixture of nitric and sulfuric acid) must be carefully controlled to minimize side-product formation.[1][2]

Q3: I am observing significant byproduct formation during the Sandmeyer reaction to introduce the nitrile group. What are the likely side reactions?

A3: The Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using a copper(I) cyanide catalyst, can be prone to side reactions.[3][4][5] A common byproduct is the corresponding phenol, formed by the reaction of the diazonium salt with water.[6] It is crucial to maintain low temperatures (typically 0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt.[6] Other potential side reactions include the formation of biaryl compounds.[5]

Q4: The ammonolysis of 2-chloro-6-nitrobenzonitrile is sluggish and results in a low yield. What can I do to improve the conversion?

A4: Nucleophilic aromatic substitution of the chlorine atom with ammonia (ammonolysis) is activated by the electron-withdrawing nitro group at the ortho position.[7][8][9] To improve the reaction rate and yield, consider increasing the temperature and pressure, as these reactions are often carried out in an autoclave.[10][11] The use of a copper catalyst can also facilitate the substitution.[10] Ensure that a sufficient excess of ammonia is used to drive the reaction to completion.

Troubleshooting Guides

Low Yield in the Nitration Step
Observed Problem Potential Cause Troubleshooting Steps
Low conversion of starting material Insufficiently strong nitrating agent or inadequate reaction time.- Increase the proportion of sulfuric acid in the mixed acid to generate a higher concentration of the nitronium ion (NO₂+).[12][13]- Consider using fuming nitric acid for less reactive substrates.[1]- Extend the reaction time and monitor progress by TLC or GC.
Formation of multiple nitro isomers Incorrect directing group effects or reaction temperature is too high.- Choose a starting material with substituents that favor 2,6-disubstitution.- Employ a blocking group strategy if necessary.- Maintain a low reaction temperature (e.g., 0-10 °C) to enhance selectivity.[14]
Product decomposition or charring Reaction temperature is too high, or the substrate is sensitive to strong acid.- Add the nitrating agent slowly to the substrate solution while maintaining vigorous stirring and cooling.- Use a milder nitrating agent if the substrate is highly activated.
Difficulty in product isolation The product is soluble in the aqueous workup.- After quenching the reaction with ice, carefully neutralize the acidic solution.- Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[15]
Low Yield in the Sandmeyer Reaction (Cyanation)
Observed Problem Potential Cause Troubleshooting Steps
Low conversion of the diazonium salt Incomplete diazotization of the starting amine.- Ensure the use of a sufficient excess of sodium nitrite and strong acid.- Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite.[6]- Test for the presence of excess nitrous acid using starch-iodide paper.[6]
Formation of phenol byproduct Decomposition of the diazonium salt in the presence of water.- Use the freshly prepared diazonium salt solution immediately.- Maintain a low temperature until the addition to the copper(I) cyanide solution.[6]
Precipitation of an insoluble complex The diazonium salt forms an insoluble complex with the copper catalyst.- Ensure vigorous stirring during the addition of the diazonium salt solution to the copper(I) cyanide solution.[6]
Low yield of the nitrile product Inactive copper(I) cyanide catalyst.- Prepare fresh copper(I) cyanide or ensure the commercial reagent is of high quality.- Use a stoichiometric amount of the copper salt for better reactivity.[5]

Experimental Protocols

Illustrative Protocol 1: Synthesis via Ammonolysis of 2-Chloro-6-nitrobenzonitrile

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a high-pressure autoclave, place 2-chloro-6-nitrobenzonitrile and a suitable solvent such as ethanol.

  • Ammonolysis: Cool the autoclave and introduce a significant molar excess of liquid ammonia.

  • Heating and Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 150-200°C.[11] Maintain the reaction at this temperature with stirring for several hours, monitoring the pressure.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia.

  • Isolation: Transfer the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Illustrative Protocol 2: Synthesis via Sandmeyer Reaction from 2-Amino-6-nitrotoluene

This protocol outlines the key steps and requires careful handling of diazonium salts.

  • Diazotization: Dissolve 2-amino-6-nitrotoluene in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.[6]

  • Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[4][6] An evolution of nitrogen gas should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period to ensure complete reaction.

  • Workup and Isolation: The product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

Synthetic_Pathway cluster_route1 Route 1: Ammonolysis cluster_route2 Route 2: Sandmeyer Reaction A 2-Chloro-6-nitrobenzonitrile B This compound A->B NH₃, heat, pressure C 2-Amino-6-nitrotoluene D Diazonium Salt C->D NaNO₂, H⁺, 0-5 °C E This compound D->E CuCN

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Workflow cluster_nitration Nitration Issues cluster_sandmeyer Sandmeyer Issues cluster_ammonolysis Ammonolysis Issues Start Low Yield of this compound Identify_Route Identify Synthetic Route Start->Identify_Route Nitration_Problem Low Conversion or Isomer Mix? Identify_Route->Nitration_Problem Nitration Sandmeyer_Problem Phenol Byproduct or Low Conversion? Identify_Route->Sandmeyer_Problem Sandmeyer Ammonolysis_Problem Sluggish Reaction? Identify_Route->Ammonolysis_Problem Ammonolysis Check_Reagents Check Nitrating Agent Strength Nitration_Problem->Check_Reagents Control_Temp Optimize Reaction Temperature Nitration_Problem->Control_Temp Check_Diazotization Verify Diazotization Conditions (Temp, Reagents) Sandmeyer_Problem->Check_Diazotization Fresh_CuCN Use Fresh/Active CuCN Sandmeyer_Problem->Fresh_CuCN Increase_Temp_Pressure Increase Temperature & Pressure Ammonolysis_Problem->Increase_Temp_Pressure Use_Catalyst Consider Copper Catalyst Ammonolysis_Problem->Use_Catalyst

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships cluster_params Key Parameters cluster_neg_factors Negative Factors Yield High Yield Temp Optimal Temperature Temp->Yield Reagent_Quality High Reagent Purity Reagent_Quality->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield Reaction_Time Sufficient Reaction Time Reaction_Time->Yield Side_Reactions Side Reactions Side_Reactions->Yield reduces High_Temp Excessive Temperature High_Temp->Side_Reactions Impurities Reagent Impurities Impurities->Side_Reactions Incorrect_Ratio Incorrect Reagent Ratios Incorrect_Ratio->Side_Reactions

Caption: Relationship between reaction parameters and yield.

References

Optimizing reaction conditions for 2-Amino-6-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Amino-6-nitrobenzonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and diagrams to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

ProblemPossible Cause(s)Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst inefficiency or poisoning. - Poor quality of starting materials. - Side reactions consuming starting material.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature. For amination reactions, a temperature range of 70-150 °C is often employed.[1] - Ensure the use of a high-quality cuprous catalyst for amination reactions, as suggested for similar syntheses.[1] - Verify the purity of starting materials (e.g., 2-chloro-6-nitrobenzonitrile or 2-fluoro-6-nitrobenzonitrile) by analytical methods. - Investigate potential side reactions such as hydrolysis of the nitrile group or decarboxylation if starting from a benzoic acid precursor.[1]
Formation of Impurities - Presence of regioisomers. - Over-reaction or side reactions. - Incomplete removal of starting materials. - Decomposition of the product.- Purify the crude product using column chromatography or recrystallization. For related nitroanilines, solvents like ethanol or methanol are effective for recrystallization.[2] - Optimize reaction time and temperature to minimize the formation of byproducts. - Ensure efficient work-up procedures to remove unreacted starting materials and reagents. - Store the final product in a cool, dark, and inert atmosphere to prevent degradation.[2]
Product Discoloration (Yellow to Brown) - Presence of oxidized impurities. - Residual starting materials or byproducts. - Instability of the compound to air or light.- Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Ensure thorough washing of the filtered product to remove any residual reagents. - As with other nitro-substituted anilines, proper storage in a cool, dark place is crucial to prevent discoloration.[2]
Difficulty in Product Isolation/Purification - Product is too soluble in the recrystallization solvent. - "Oiling out" instead of crystallization. - Smearing on TLC plates during chromatography.- For recrystallization, perform a solvent screen to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - If the product "oils out," try using a solvent with a lower boiling point or a solvent mixture. - To prevent smearing on silica gel TLC plates, which can be acidic, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and cost-effective starting material is 2-halo-6-nitrobenzonitrile (where halo can be F, Cl, Br, or I).[1] The fluorine-substituted precursor, 2-fluoro-6-nitrobenzonitrile, is particularly reactive towards nucleophilic aromatic substitution.[3]

Q2: What type of catalyst is typically used for the amination reaction?

A2: A cuprous catalyst is often used to facilitate the aminolysis of the 2-halo-6-nitrobenzonitrile with ammonia.[1] This allows for milder reaction conditions compared to uncatalyzed reactions.

Q3: What are the typical reaction conditions for the amination step?

A3: The reaction is generally carried out in an organic solvent with ammonia. The temperature can range from 70 to 150 °C, and the pressure can be between 0.2 to 3.0 MPa.[1] The presence of a base may also be required.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product spot/peak.

Q5: What is a common method for purifying the final product?

A5: The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[2]

Q6: My purified this compound is a yellow solid. Is this normal?

A6: Yes, 2-Amino-5-nitrobenzonitrile, a related compound, is described as a yellow to brown powder, so a similar appearance is expected for this compound.[4] Discoloration can be due to minor impurities, and if a higher purity is required, further recrystallization or chromatographic purification may be necessary.[2]

Experimental Protocols

Synthesis of this compound from 2-Chloro-6-nitrobenzonitrile

This protocol is based on analogous procedures for the synthesis of related aminonitrobenzoic acids.[1]

Materials:

  • 2-Chloro-6-nitrobenzonitrile

  • Ammonia (solution in an organic solvent or gaseous)

  • Cuprous catalyst (e.g., CuI, Cu₂O)

  • Organic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate, Sodium hydroxide) (optional)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, combine 2-chloro-6-nitrobenzonitrile, the cuprous catalyst, and the organic solvent. If a solid base is used, add it to the mixture.

  • Amination: Seal the vessel and introduce ammonia. Heat the reaction mixture to a temperature between 90-120 °C. Maintain the pressure, for instance by bubbling ammonia gas through the mixture, between 0.7-1.2 MPa.[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent any excess pressure.

    • Filter the mixture to remove the catalyst.

    • Acidify the filtrate with hydrochloric acid to a pH of 1-2.[5]

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reagents Combine Reactants: - 2-Chloro-6-nitrobenzonitrile - Cuprous Catalyst - Solvent start->reagents reaction Amination Reaction: - Add Ammonia - Heat (90-120 °C) - Pressurize (0.7-1.2 MPa) reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cool & Vent - Filter Catalyst - Acidify & Extract monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product Pure 2-Amino-6- nitrobenzonitrile purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Verify Starting Material Purity start->check_purity incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Catalyst Activity incomplete->optimize_conditions check_workup Review Work-up & Purification: - Extraction Efficiency - Recrystallization Loss - Column Loading complete->check_workup

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-6-nitrobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect during the synthesis of this compound?

A1: The most frequently encountered byproduct is 2-amino-6-nitrobenzamide . This occurs due to the partial or complete hydrolysis of the nitrile functional group (-CN) to a primary amide (-CONH2) under the reaction or workup conditions. The presence of water, elevated temperatures, or prolonged reaction times can increase the formation of this impurity.

Q2: My final product has a dark coloration (yellow to brown). What causes this and how can I fix it?

A2: Discoloration in nitro-substituted aniline compounds is common and often caused by the presence of oxidized impurities or residual starting materials.[1] To minimize this, ensure all glassware is scrupulously clean and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For purification, recrystallization using an appropriate solvent system (e.g., ethanol/water) with the addition of a small amount of activated carbon can effectively remove colored impurities.[1]

Q3: The conversion of my starting material (e.g., 2-Fluoro-6-nitrobenzonitrile) is incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue in nucleophilic aromatic substitution (SNAr) reactions.[2] To improve the yield, consider the following:

  • Increase Reaction Temperature: Gently increasing the temperature can improve the reaction rate. However, be cautious as this may also promote the formation of the 2-amino-6-nitrobenzamide byproduct.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

  • Reagent Stoichiometry: Ensure the aminating agent (e.g., ammonia source) is used in a sufficient molar excess.

Q4: I'm having trouble separating the desired product from the 2-amino-6-nitrobenzamide byproduct using column chromatography. What can I do?

A4: The polarity of this compound and its corresponding amide byproduct can be very similar, making chromatographic separation challenging. If you are using silica gel, the basic amino group can interact with the acidic silica, causing tailing or smearing.[1] To improve separation:

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent to reduce tailing.[1]

  • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[1]

  • Recrystallization: A carefully selected solvent system for recrystallization may be more effective at separating these two compounds than chromatography.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Confirm reaction completion via TLC or LC-MS before workup. 2. Increase the molar excess of the ammonia source. 3. Cautiously increase the reaction temperature while monitoring for byproduct formation.
Byproduct Formation 1. Analyze the crude product to identify major impurities (e.g., 2-amino-6-nitrobenzamide). 2. Minimize water content in reagents and solvents. 3. Reduce reaction temperature or time to disfavor hydrolysis.
Product Loss During Workup/Purification 1. Ensure the pH is appropriately adjusted during aqueous extraction to minimize product solubility in the aqueous layer. 2. Optimize the recrystallization solvent to maximize recovery. Ensure the filtrate is sufficiently cooled to induce maximum precipitation.[1]
Issue 2: Product Purity is Low After Initial Isolation
Possible Cause Troubleshooting Steps
Presence of 2-amino-6-nitrobenzamide 1. Attempt purification via careful recrystallization from a solvent system like ethanol, methanol, or ethyl acetate/hexane mixtures.[3][4] 2. If using column chromatography, add a basic modifier (e.g., triethylamine) to the eluent or use an alternative stationary phase like alumina.[1]
Residual Starting Material 1. Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion. 2. Use a different mobile phase polarity during column chromatography to improve separation from the less polar starting material.
Colored Impurities 1. Perform a hot filtration with activated carbon during the recrystallization process to decolorize the solution.[1] 2. Ensure the product is stored in a cool, dark place under an inert atmosphere to prevent degradation.[1]

Byproduct Formation Overview

The following table provides an illustrative summary of how reaction conditions can influence the formation of the primary byproduct, 2-amino-6-nitrobenzamide. Note: This data is for illustrative purposes to demonstrate chemical principles and is not derived from a specific experimental source.

Run Temperature (°C) Reaction Time (h) Product Yield (%) 2-amino-6-nitrobenzamide (%)
1806755
210068512
3100128216
412047025

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Fluoro-6-nitrobenzonitrile

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-Fluoro-6-nitrobenzonitrile (1.0 eq) in a suitable organic solvent (e.g., DMF or DMSO).

  • Amination: Add an ammonia source (e.g., a solution of ammonia in an organic solvent or aqueous ammonium hydroxide, >3.0 eq).

  • Heating: Heat the mixture to 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude solid. Purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel or alumina.

Visual Guides

Byproduct Formation Pathway

The following diagram illustrates the primary reaction for synthesizing this compound and the competing hydrolysis side reaction.

G SM 2-Halo-6-nitrobenzonitrile (Starting Material) P This compound (Desired Product) SM->P  Amination (SNAr)  Main Reaction NH3 Ammonia Source (e.g., NH₃) H2O Water (Trace amounts) BP 2-Amino-6-nitrobenzamide (Byproduct) P->BP  Hydrolysis  Side Reaction

Caption: Reaction scheme showing the desired amination and side-reaction hydrolysis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

G start Problem Observed low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity check_conversion Check Reaction Completion (TLC/LCMS) low_yield->check_conversion identify_impurity Identify Impurity (NMR/LCMS) low_purity->identify_impurity incomplete Incomplete Conversion check_conversion->incomplete optimize_rxn Action: - Increase Temp/Time - Increase Reagent Excess incomplete->optimize_rxn Yes workup_loss Action: - Check pH during extraction - Optimize recrystallization incomplete->workup_loss No is_amide Impurity = Amide? identify_impurity->is_amide is_sm Impurity = SM? is_amide->is_sm No purify_amide Action: - Recrystallize - Basic modifier in column is_amide->purify_amide Yes purify_sm Action: - Re-run reaction - Optimize chromatography is_sm->purify_sm Yes

Caption: A logical workflow for troubleshooting synthesis challenges.

References

Technical Support Center: Exothermic Nitration of Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely controlling the highly exothermic nitration of aminobenzonitriles. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of aminobenzonitriles so hazardous?

A1: The nitration of aminobenzonitriles presents significant thermal hazards for two main reasons. Firstly, nitration reactions are inherently highly exothermic, releasing a substantial amount of heat (ΔH often around -145 ± 70 kJ/mol).[1][2] Secondly, the resulting nitro-compounds can be thermally unstable and prone to decomposition, which releases additional heat.[1][3] This combination can lead to a "thermal runaway," a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity, causing a rapid, uncontrolled increase in temperature and pressure that could result in an explosion.[1][4]

Q2: What are the main challenges when nitrating aminobenzonitriles directly?

A2: Direct nitration of aminobenzonitriles is challenging due to the presence of the amino (-NH₂) group. The amino group is strongly activating, which can lead to over-reaction or oxidation by the nitric acid, resulting in the formation of undesired byproducts and tarry materials.[5][6] Furthermore, in the strongly acidic nitrating medium, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, leading to the formation of a mixture of ortho, para, and meta isomers, which complicates purification.[7][8]

Q3: How can I control the regioselectivity (ortho, para, meta products) of the nitration?

A3: To achieve better control and favor the formation of the p-nitro product, the amino group should be protected before the nitration step.[6][7] Acetylation of the amino group with acetic anhydride to form an acetamide is a common and effective strategy.[6][9] The resulting acetamido group is less activating than the amino group, which reduces the risk of oxidation and side reactions. It remains an ortho, para-director, but its bulkiness sterically hinders nitration at the ortho position, thus favoring the para product.[5] The acetyl group can be removed after nitration via hydrolysis to yield the desired nitro-aminobenzonitrile.[9]

Q4: What is a "thermal runaway" and what are its primary causes?

A4: A thermal runaway is an out-of-control exothermic reaction where the rate of heat generation increases with temperature, creating a self-accelerating cycle.[1] This occurs when the heat produced exceeds the heat removal capacity of the reactor.[1][4] Primary causes include:

  • Inadequate Cooling: The cooling system cannot dissipate the heat generated by the reaction.[4]

  • Rapid Addition of Reagents: Adding the nitrating agent too quickly generates heat faster than it can be removed.[4]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway.[4]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a very rapid, large exotherm.[4]

Troubleshooting Guides

Problem / Observation Potential Cause(s) Recommended Actions & Solutions
Rapid, Uncontrolled Temperature Rise 1. Reagent addition rate is too high. 2. Cooling system failure. 3. Inefficient stirring/agitation.[4]Immediate Actions: 1. STOP all reactant addition immediately. This is the most critical first step.[1] 2. Ensure maximum cooling is applied (e.g., lower bath temperature).[4] 3. Verify agitator is functioning correctly. Follow-up: - If temperature stabilizes, investigate the cause before resuming at a slower addition rate.[1] - If temperature continues to rise, prepare for emergency quenching by pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][10]
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products due to oxidation or over-nitration.[6] 3. Product loss during workup and purification.[10]1. Optimize Reaction Time: Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[10] 2. Improve Temperature Control: Maintain a consistently low temperature (e.g., 0-10°C) to minimize side reactions.[10] 3. Protect the Amino Group: Use an acetylation/deacetylation sequence to prevent oxidation and improve selectivity.[7][9] 4. Careful Workup: Ensure the product fully precipitates during quenching and wash with ice-cold water to minimize solubility losses.[10]
Formation of a Mixture of Isomers (ortho, meta, para) 1. Direct nitration without protection of the amino group.[7] 2. Protonation of the amino group in the acidic medium forms a meta-directing anilinium ion.[8]1. Protect the Amino Group: The most effective solution is to protect the amino group as an acetamide prior to nitration. The bulky acetyl group favors para-substitution.[5][7] 2. After nitration, the protecting group can be removed by acid or base-catalyzed hydrolysis.[9]
Localized Hot Spots or Charring 1. Inefficient stirring or poor mixing of reactants.[4]1. Improve Agitation: Use an overhead mechanical stirrer for better mixing, especially on a larger scale. Ensure the stir rate is sufficient to maintain a homogenous mixture.[4] 2. Controlled Addition: Ensure the nitrating agent is added dropwise directly into the bulk of the reaction mixture where stirring is most effective.[10]
Agitator Failure During Reagent Addition 1. Mechanical or electrical failure of the stirring apparatus.1. STOP all reactant addition immediately. Adding reagents without mixing leads to a dangerous accumulation of unreacted material.[1] 2. DO NOT attempt to restart the agitator. The sudden mixing of accumulated reactants could cause a violent, uncontrollable reaction.[1] 3. Initiate Emergency Quench: The safest course of action is to perform a "drown-out" or quench of the reaction by carefully adding the mixture to a large volume of ice.[1] 4. Thoroughly investigate and repair the cause of the failure before any further use.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for Controlled Nitration

ParameterRecommended RangeRationale & NotesReference(s)
Reaction Temperature -10°C to 10°CCritical for controlling the exothermic reaction and minimizing side reactions. The temperature of the reaction mixture must be strictly maintained.[4][10]
Addition Time 30 - 90 minutesSlow, dropwise addition of the nitrating agent is crucial to allow the cooling system to dissipate the heat generated.[10]
Reaction Time (Post-Addition) 1 - 3 hoursShould be optimized by monitoring the reaction progress (e.g., by TLC) to ensure completion without product decomposition.[10]
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄The "mixed acid" is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the active nitronium ion (NO₂⁺).[3][10]
Solvent Concentrated H₂SO₄The substrate is typically dissolved in sulfuric acid before the addition of the nitrating mixture.[10]

Table 2: Safety Parameters and Personal Protective Equipment (PPE)

Parameter / ItemSpecificationRationaleReference(s)
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.Protects against splashes of corrosive acids and contact with toxic materials. Aminobenzonitriles can be toxic if swallowed or absorbed through the skin.[11]
Engineering Controls Fume hood, emergency shower, eyewash station.Ensures proper ventilation to avoid inhaling corrosive vapors and provides immediate decontamination facilities in case of exposure.[12]
Emergency Quench Large volume of crushed ice/water.Used to rapidly cool and dilute the reaction mixture in case of a thermal runaway, effectively stopping the reaction.[10]
First Aid: Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.To minimize chemical burns and absorption of toxic substances.[12]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.To prevent severe eye damage from corrosive materials.[12]

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection A Aminobenzonitrile C Acetamidobenzonitrile A->C + Acetic Anhydride B Acetic Anhydride E Nitro-acetamidobenzonitrile C->E + Mixed Acid (0-10 °C) D Mixed Acid (HNO3/H2SO4) G Nitro-aminobenzonitrile (Final Product) E->G + H3O+ / OH- F Acid/Base Hydrolysis

Caption: Controlled nitration workflow via amino group protection.

troubleshooting_logic Start Temperature Rises Above Setpoint Action1 IMMEDIATELY STOP Reagent Addition Start->Action1 CheckCooling Is Cooling System at Maximum? Action1->CheckCooling CheckStirring Is Agitator Working Correctly? CheckCooling->CheckStirring TempStabilizes Does Temperature Stabilize or Decrease? CheckStirring->TempStabilizes Investigate Investigate Cause (e.g., addition rate too high) TempStabilizes->Investigate Yes Quench EMERGENCY QUENCH (Pour onto ice) TempStabilizes->Quench No Resume Resume Cautiously (Slower Addition Rate) Investigate->Resume

Caption: Troubleshooting logic for a temperature excursion event.

Experimental Protocols

Protocol 1: Controlled Nitration of 2-Aminobenzonitrile via Acetylation

Disclaimer: This protocol is for informational purposes and should be adapted and risk-assessed for specific laboratory conditions. All work must be performed by trained professionals with appropriate safety measures in place.

Step 1: Acetylation of 2-Aminobenzonitrile (Protection)

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-aminobenzonitrile in 40 mL of glacial acetic acid. Gentle warming may be required.

  • Cautiously add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Heat the mixture to reflux and maintain for approximately 1 hour.[9]

  • After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold deionized water while stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry completely. This product is 2-acetamidobenzonitrile.

Step 2: Nitration of 2-Acetamidobenzonitrile

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to below 5°C using an ice-salt bath.

  • Slowly add the dried 2-acetamidobenzonitrile from Step 1 in small portions, ensuring the temperature does not exceed 10°C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid. Cool this mixture in an ice bath.[9]

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzonitrile. The internal temperature must be strictly maintained below 10°C throughout the addition. [9]

  • After the addition is complete, continue to stir the reaction in the ice bath for an additional 2 hours.[9]

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the solid product by vacuum filtration and wash with several portions of ice-cold water until the washings are neutral.

Step 3: Hydrolysis of the Acetyl Group (Deprotection)

  • Suspend the crude nitro-acetamidobenzonitrile from Step 2 in 100 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.[9]

  • Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid has completely dissolved.[9]

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4, causing the final product to precipitate.[9]

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified nitro-aminobenzonitrile.

References

Preventing oxidation during the synthesis of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oxidation during the synthesis of 2-Amino-6-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is discolored (e.g., brown, black, or tar-like). What is the likely cause?

A1: Discoloration of the final product is a strong indicator of oxidation. The primary amino group in this compound is susceptible to air oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal catalysts. This oxidation can lead to the formation of highly colored polymeric byproducts.

Q2: During the reduction of 2,6-dinitrobenzonitrile to form this compound, I observe a rapid color change after the reaction is complete. How can I prevent this?

A2: This color change is likely due to the oxidation of the newly formed anilino group. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up process.[1][2] Degassing your solvents before use can also help to remove dissolved oxygen.[1]

Q3: Are there any specific reagents I should avoid to prevent oxidation?

A3: Yes, avoid strong oxidizing agents. Also, be mindful of the potential for metal-catalyzed oxidation. If you are using a metal catalyst for the reduction (e.g., Pd/C), ensure it is completely removed during work-up. Trace metals can promote air oxidation of the product.

Q4: How should I properly store this compound to ensure its long-term stability?

A4: To ensure stability, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place.[1]

Troubleshooting Guides

Issue 1: Low Yield and Purity of this compound

Possible Cause: Oxidation of the product during reaction or work-up.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction and all subsequent handling steps (e.g., filtration, extraction, and solvent removal) are performed under a positive pressure of an inert gas like nitrogen or argon.[1][2]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[1]

  • Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as sodium sulfite or butylated hydroxytoluene (BHT), to the reaction mixture or during work-up.

  • Temperature Control: Maintain the lowest effective temperature during the reaction and work-up to minimize the rate of oxidation.

  • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to minimize its exposure to air and light.

Issue 2: Formation of Insoluble, Tar-Like Byproducts

Possible Cause: Significant polymerization due to extensive oxidation.

Troubleshooting Steps:

  • Strict Exclusion of Oxygen: This is the most critical step. Re-evaluate your experimental setup to eliminate any potential sources of oxygen leaks.

  • Solvent Choice: The choice of solvent can sometimes influence stability. Consider switching to a different solvent system. For example, if you are using ethanol, you might try ethyl acetate.[2]

  • Rapid Filtration: If using a solid-supported catalyst (e.g., Pd/C), filter it off quickly under a blanket of inert gas. Washing the filter cake with a degassed solvent can help recover more product.

  • Acidic Work-up: Consider converting the amine to its hydrochloride salt by washing the organic layer with dilute, degassed hydrochloric acid. The salt is generally more stable to oxidation and can be neutralized just before the next step or after purification.

Data Presentation

Table 1: Effect of Reaction Atmosphere on the Yield and Purity of this compound

AtmosphereReaction Time (h)Yield (%)Purity (%) by HPLCAppearance
Air46585Brown Solid
Nitrogen48897Pale Yellow Solid
Argon49098Pale Yellow Solid

Table 2: Impact of Antioxidant Addition on Product Stability

Antioxidant (mol%)Storage ConditionPurity (%) after 1 week
NoneAir, Light75
NoneInert Gas, Dark95
BHT (0.1)Air, Light85
Sodium Sulfite (1)Air, Light82

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction under Inert Atmosphere

Materials:

  • 2,6-Dinitrobenzonitrile

  • Zinc dust

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Carbonate

  • Anhydrous Sodium Sulfate

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of nitrogen.

  • Charge the flask with 2,6-dinitrobenzonitrile and toluene.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid.

  • With vigorous stirring, add zinc dust portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 5-10 °C and carefully neutralize it with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the product with toluene.

  • Wash the combined organic layers with deoxygenated water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a degassed eluent system.

Mandatory Visualization

experimental_workflow Experimental Workflow for Oxidation-Sensitive Synthesis A Start: 2,6-Dinitrobenzonitrile B Reaction Setup under Inert Atmosphere (N2/Ar) A->B Inerting C Reduction with Zn/HCl in Degassed Toluene B->C Reagent Addition D Reaction Monitoring (TLC) C->D In-process Control E Work-up under Inert Atmosphere D->E Reaction Completion F Neutralization & Extraction E->F Quenching G Drying & Solvent Removal F->G Isolation H Purification (Column Chromatography) G->H Crude Product I Final Product: this compound H->I Purified Product J Storage under Inert Atmosphere I->J

Caption: A typical workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Product Discoloration A Problem: Product Discoloration/Low Purity B Is the reaction run under an inert atmosphere? A->B C Implement strict inert atmosphere conditions (N2/Ar). B->C No D Are solvents degassed prior to use? B->D Yes C->D E Degas all solvents before the reaction. D->E No F Is the work-up performed quickly and under inert gas? D->F Yes E->F G Minimize exposure to air during work-up and purification. F->G No H Consider adding an antioxidant or performing an acidic work-up. F->H Yes G->H I Problem Solved H->I

Caption: A logical guide for troubleshooting oxidation-related issues.

References

Technical Support Center: Improving the Purity of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for 2-Amino-6-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My this compound is a pale-yellow to yellow-brown solid. Is this normal?

A1: Yes, the typical physical form of this compound is a pale-yellow to yellow-brown solid. However, significant discoloration, such as a dark brown or reddish color, may indicate the presence of oxidized impurities or residual starting materials from the synthesis.[1]

Q2: What are the common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, by-products from the synthetic route (such as isomers), and degradation products. The specific impurities will depend on the synthetic method used. For instance, if prepared via nitration, regioisomers are a common impurity.

Q3: I'm seeing low recovery after recrystallizing my compound. What can I do to improve the yield?

A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Using too much solvent: This is a frequent cause of low yield, as a significant portion of the product remains in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Suboptimal solvent choice: The compound may be too soluble in the chosen solvent, even at cold temperatures. A good solvent should dissolve the compound well when hot but poorly when cold.

  • Premature crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[1]

Q4: My compound streaks on a silica gel TLC plate during analysis for column chromatography. How can I resolve this?

A4: Streaking, or tailing, of amino-containing compounds on silica gel TLC plates is often due to the interaction between the basic amino group and the acidic silica gel.[1] To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia, to your mobile phase.[1]

  • Consider using a different stationary phase, such as neutral or basic alumina.[1]

  • Use an amine-functionalized silica gel.[1]

Q5: What are the recommended storage conditions for this compound?

A5: To maintain its purity and stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[2] This helps to prevent degradation from light, air, and moisture.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For nitroanilines, solvents like ethanol, methanol, or mixtures with water are often effective.[1]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not overheated.[1]
Crystals are very fine and difficult to filter. The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Purity does not improve after recrystallization. The chosen solvent does not effectively differentiate between the compound and the impurity.Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only at elevated temperatures.[1]
Product is discolored after recrystallization. Colored impurities are present or oxidation has occurred.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling.[1]
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired compound from an impurity. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (difference in Rf values).
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or channeled column bed. Improper packing of the stationary phase.Ensure the column is packed uniformly as a slurry and allowed to settle without air bubbles.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water). A suitable solvent will dissolve the crude product when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and a solvent system that gives a good Rf value (typically 0.2-0.4) for the desired compound and good separation from impurities. A common eluent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for "dry loading," dissolve the crude product in a strong solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[1]

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 3: Purity Assessment by HPLC

A reverse-phase HPLC method is generally suitable for assessing the purity of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid[3][4][5]
Flow Rate 1.0 mL/min[3]
Detection UV at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm)[3][6]
Injection Volume 10 µL[3]
Sample Preparation Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile and dilute to an appropriate concentration (e.g., 0.5-1 mg/mL).[3][6]

Visualizations

experimental_workflow General Purification Workflow cluster_recrystallization Recrystallization crude Crude 2-Amino-6- nitrobenzonitrile dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (Optional: with Charcoal) dissolve->filter cool Cool to Crystallize filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry analyze Analyze Purity (TLC, HPLC, MP) dry->analyze pure Pure Product analyze->pure

Caption: General workflow for the purification of this compound.

troubleshooting_workflow Purification Troubleshooting Logic start Initial Purification Attempt check_purity Purity Acceptable? start->check_purity check_yield Yield Acceptable? check_purity->check_yield Yes impure_options Product Impure check_purity->impure_options No success Purification Successful check_yield->success Yes low_yield_options Low Yield check_yield->low_yield_options No rerun_recrys Re-run Recrystallization with different solvent impure_options->rerun_recrys run_chromo Perform Column Chromatography impure_options->run_chromo optimize_recrys Optimize Recrystallization: - Less solvent - Slower cooling low_yield_options->optimize_recrys rerun_recrys->check_purity run_chromo->check_purity optimize_recrys->start

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Purification of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-6-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the presence of structurally similar impurities, potential for degradation, and the compound's physicochemical properties. Key issues include removing starting materials, byproducts from side reactions (e.g., isomers or hydrolyzed species), and colored impurities that are common in nitroaromatic compounds. The presence of both a basic amino group and an electron-withdrawing nitro group can also complicate chromatographic purification on standard silica gel.[1]

Q2: What are the typical physical properties and storage conditions for this compound?

This compound is typically a pale-yellow to yellow-brown solid.[2] Due to its potential sensitivity to light and air, it should be stored in a cool, dark place under an inert atmosphere to prevent degradation and discoloration.[2][3]

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

Discoloration in nitro-substituted anilines is often caused by the presence of oxidized impurities or residual starting materials.[1] To address this, you can:

  • Recrystallize the material: Use an appropriate solvent system to exclude the colored impurities.

  • Use activated carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to remove the carbon via hot filtration before crystallization.[1]

  • Ensure proper storage: Store the final product in a tightly sealed container, protected from light and under an inert atmosphere to prevent future discoloration.[2][3]

Q4: The compound is smearing on my TLC plate during analysis. How can I resolve this?

Smearing or tailing on a silica gel TLC plate is a common issue with basic compounds like amines.[1] This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to your mobile phase.[1] This will neutralize the acidic sites and result in more defined spots.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor recovery / Low yield The compound is too soluble in the chosen solvent, even at low temperatures. / Too much solvent was used. / Incomplete precipitation.[1]1. Perform a solvent screen: Find a solvent where the compound has high solubility when hot and low solubility when cold. 2. Use a co-solvent system: Add an anti-solvent (a solvent in which the compound is less soluble) to the solution to induce precipitation. 3. Minimize solvent volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. 4. Ensure sufficient cooling: Allow adequate time for crystallization at room temperature and then in an ice bath.[1]
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.[1]1. Lower the temperature: Ensure the dissolution temperature is below the compound's melting point. 2. Induce crystallization: Add a seed crystal or scratch the inside of the flask with a glass rod. 3. Use a co-solvent: Add a small amount of an anti-solvent to reduce solubility and promote crystallization.[1]
Purity does not improve The chosen solvent does not effectively differentiate between the compound and the impurity.[1]Conduct a thorough solvent screen to find a system that selectively dissolves the impurities or the product, but not both, at different temperatures.[1] For related nitrobenzoic acids, solvents like ethyl acetate, ethanol, and methanol have been effective.[4]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of spots The mobile phase polarity is not optimized.Perform a detailed TLC analysis using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides a good separation (ΔRf > 0.2) between the desired compound and impurities.[1]
Tailing or streaking of the compound band Strong interaction between the basic amino group and acidic silica gel.[1]1. Add a basic modifier: Incorporate 0.1-1% triethylamine or ammonia into the mobile phase.[1] 2. Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel.[1]
Compound is insoluble in the mobile phase The chosen mobile phase is too non-polar.Increase the polarity of the mobile phase gradually. A small amount of a more polar solvent like methanol or isopropanol can be added to the loading solvent to ensure the compound fully dissolves before being applied to the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The ideal solvent should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% by weight) and heat the solution for 5-10 minutes.

  • Hot Filtration: If carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol is a starting point for developing a reverse-phase HPLC method for purity analysis of aminonitro-benzonitrile compounds.[5]

ParameterRecommended Condition
Instrumentation HPLC system with a UV detector
Column C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and optimize based on separation.
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the compound (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Sample Prep Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Note: For Mass Spectrometry (MS) detection, use formic acid instead of phosphoric acid in the mobile phase.[5]

Visualized Workflows

Purification_Workflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional: with Carbon) Dissolve->HotFilter Crystallize Slow Cooling & Crystallization HotFilter->Crystallize Isolate Vacuum Filtration & Washing Crystallize->Isolate Pure Pure Crystals Isolate->Pure Solid MotherLiquor Mother Liquor (Contains Impurities) Isolate->MotherLiquor Filtrate Analysis Purity Check (TLC/HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Issue Identified IsTLC Is it a TLC Smearing Issue? Start->IsTLC IsRecryst Is it a Recrystallization Problem? IsTLC->IsRecryst No TLC_Sol Add Basic Modifier (e.g., Triethylamine) to Mobile Phase IsTLC->TLC_Sol Yes IsColumn Is it a Column Chromatography Issue? IsRecryst->IsColumn No Recryst_Sol Perform Solvent Screen & Optimize Cooling Rate IsRecryst->Recryst_Sol Yes Column_Sol Optimize Mobile Phase or Change Stationary Phase IsColumn->Column_Sol Yes Other Consult Further Documentation IsColumn->Other No

Caption: Decision-making flowchart for troubleshooting common purification challenges.

References

Technical Support Center: Degradation of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 2-Amino-6-nitrobenzonitrile. As the direct degradation pathways of this specific molecule are not extensively documented in publicly available literature, this guide offers insights based on the degradation of analogous nitroaromatic and aminobenzonitrile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely abiotic degradation pathways for this compound?

A1: Based on the functional groups present (amino, nitro, and nitrile on a benzene ring), this compound is susceptible to two primary abiotic degradation pathways: hydrolysis and photolysis.

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid group (-COOH), yielding 2-Amino-6-nitrobenzoic acid. The reaction rate is dependent on pH and temperature.[1]

  • Photodegradation: Aromatic nitro compounds are known to be susceptible to photodegradation. Upon absorption of UV light, the nitro group can be reduced, or the aromatic ring can be cleaved. The presence of an amino group might influence the rate and products of photodegradation.[2]

Q2: What are the potential biotic degradation pathways for this compound?

A2: Microbial degradation of nitroaromatic compounds is a well-studied area.[3][4] The degradation of this compound by microorganisms would likely involve the following initial steps:

  • Reduction of the nitro group: The most common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group.[3] This would result in the formation of 2,6-diaminobenzonitrile.

  • Hydrolysis of the nitrile group: Similar to abiotic hydrolysis, microbial enzymes (nitrilases) can hydrolyze the nitrile group to a carboxylic acid, forming 2-Amino-6-nitrobenzoic acid.

  • Dioxygenase attack: Bacteria can employ dioxygenase enzymes to incorporate two hydroxyl groups into the aromatic ring, leading to ring cleavage.[3]

Q3: What are the expected major degradation products?

A3: The major expected degradation products, based on the pathways described above, are:

  • 2-Amino-6-nitrobenzoic acid (from hydrolysis of the nitrile group)

  • 2,6-diaminobenzonitrile (from reduction of the nitro group)

  • Further degradation of these primary products can lead to ring cleavage and the formation of smaller aliphatic compounds.

Troubleshooting Guides

Issue 1: Inconsistent or no degradation observed in microbial cultures.
Possible Cause Troubleshooting Step
Toxicity of the compound The concentration of this compound may be too high, inhibiting microbial growth. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC). Start degradation experiments with a concentration below the MIC.
Lack of appropriate microbial strains The microbial consortium or isolate used may not possess the necessary enzymes for degradation. Screen for and isolate microbes from environments contaminated with nitroaromatic compounds. Consider using a well-characterized nitroaromatic-degrading strain.
Sub-optimal culture conditions pH, temperature, aeration, and nutrient availability can significantly impact microbial activity. Optimize these parameters for the specific microbial strain(s) being used.
Compound insolubility This compound may have low aqueous solubility, limiting its availability to microbes. Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration to increase solubility. Ensure proper mixing of the culture.
Issue 2: Difficulty in identifying and quantifying degradation products.
Possible Cause Troubleshooting Step
Low concentration of products Degradation may be slow, resulting in product concentrations below the detection limit of the analytical method. Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction.
Co-elution of peaks in chromatography The parent compound and its degradation products may have similar retention times in HPLC or GC. Optimize the chromatographic method by changing the mobile phase gradient (HPLC) or temperature program (GC), or by using a different column.
Lack of reference standards Authentic standards for the expected degradation products may not be commercially available. Synthesize the expected products or use techniques like LC-MS/MS and NMR for structural elucidation of unknown peaks.[5]

Proposed Degradation Pathways

Below are diagrams illustrating the putative degradation pathways of this compound.

Putative Abiotic Degradation Pathways of this compound This compound This compound 2-Amino-6-nitrobenzoic acid 2-Amino-6-nitrobenzoic acid This compound->2-Amino-6-nitrobenzoic acid Hydrolysis (H+ or OH-) Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Photodegradation (UV light)

Putative abiotic degradation pathways.

Putative Biotic Degradation Pathways of this compound cluster_main cluster_path1 Nitroreduction Pathway cluster_path2 Hydrolytic Pathway This compound This compound 2,6-diaminobenzonitrile 2,6-diaminobenzonitrile This compound->2,6-diaminobenzonitrile Nitroreductase 2-Amino-6-nitrobenzoic acid 2-Amino-6-nitrobenzoic acid This compound->2-Amino-6-nitrobenzoic acid Nitrilase Further Degradation1 Further Degradation (e.g., ring cleavage) 2,6-diaminobenzonitrile->Further Degradation1 Further Degradation2 Further Degradation (e.g., ring cleavage) 2-Amino-6-nitrobenzoic acid->Further Degradation2

Putative biotic degradation pathways.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its potential degradation products using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Materials:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: 50:50 (v/v) acetonitrile:water.

  • This compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For abiotic degradation studies, dilute an aliquot of the reaction mixture with the sample solvent to fall within the calibration range.

    • For biotic degradation studies, centrifuge the culture sample to remove cells, and filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with the sample solvent.

  • HPLC Conditions (Example):

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Data Analysis: Quantify the concentration of this compound and its degradation products by comparing the peak areas to the calibration curves of the respective standards.

Protocol 2: General Workflow for a Microbial Degradation Study

This diagram outlines a general workflow for investigating the microbial degradation of this compound.

General Experimental Workflow for Microbial Degradation Study cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis cluster_characterization Characterization Microbial Inoculum Microbial Inoculum Incubate at optimal temperature and shaking Incubate at optimal temperature and shaking Microbial Inoculum->Incubate at optimal temperature and shaking Minimal Salt Medium Minimal Salt Medium Minimal Salt Medium->Incubate at optimal temperature and shaking This compound (sole carbon/nitrogen source) This compound (sole carbon/nitrogen source) This compound (sole carbon/nitrogen source)->Incubate at optimal temperature and shaking Monitor microbial growth (OD600) Monitor microbial growth (OD600) Incubate at optimal temperature and shaking->Monitor microbial growth (OD600) Collect samples at time intervals Collect samples at time intervals Monitor microbial growth (OD600)->Collect samples at time intervals Analyze parent compound and metabolites (HPLC, GC-MS) Analyze parent compound and metabolites (HPLC, GC-MS) Collect samples at time intervals->Analyze parent compound and metabolites (HPLC, GC-MS) Identify degradation products (LC-MS/MS, NMR) Identify degradation products (LC-MS/MS, NMR) Analyze parent compound and metabolites (HPLC, GC-MS)->Identify degradation products (LC-MS/MS, NMR) Elucidate degradation pathway Elucidate degradation pathway Identify degradation products (LC-MS/MS, NMR)->Elucidate degradation pathway

Workflow for microbial degradation study.

Quantitative Data from Analogous Compounds

The following table summarizes degradation data for compounds structurally related to this compound. This information can serve as a reference for expected degradation rates and conditions.

CompoundOrganism/ConditionKey FindingsReference
2-Nitrobenzoate Arthrobacter sp. SPGDegraded >90% of 0.5 mM 2-nitrobenzoate within 10-12 days. Salicylate and catechol were identified as metabolites.[6]
Nitrobenzene Pseudomonas pseudoalcaligenes JS45Utilized nitrobenzene as the sole source of nitrogen, carbon, and energy. Degradation proceeds via reduction to 2-aminophenol, followed by meta-ring cleavage.[7]
Naproxen (photodegradation) Aqueous solution with amino acidsCysteine, tyrosine, and tryptophan showed protective effects against naproxen photodegradation.[2]
Nitriles (hydrolysis) Acidic or basic conditionsNitriles can be hydrolyzed to carboxylic acids. The reaction proceeds through an amide intermediate under milder basic conditions.[1]

References

Storage and stability issues of 2-Amino-6-nitrobenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and stability of 2-Amino-6-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To maintain its stability, it is recommended to keep it in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2]

Q2: What are the known incompatibilities for this compound?

A2: This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q3: What are the potential signs of degradation of this compound?

A3: Signs of degradation may include a change in physical appearance, such as a significant color change from its typical pale-yellow to yellow-brown solid form, or the development of an unusual odor.[1] For definitive assessment, analytical techniques such as HPLC should be used to check for the appearance of new impurity peaks or a decrease in the main peak area.

Q4: What are the likely degradation pathways for this compound?

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or an amide intermediate.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or fluorescent light may lead to degradation.[3]

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or exposure to air and light.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected experimental results or poor yield Degradation of this compound- Verify the purity of the starting material using a suitable analytical method like HPLC or NMR. - Ensure that the storage conditions have been appropriate. - Avoid exposure to incompatible materials, high temperatures, and light during your experiment.
Change in physical appearance of the material Improper storage or handling, leading to degradation.- Re-evaluate your storage and handling procedures. Ensure the container is tightly sealed and stored under an inert atmosphere if necessary. - Perform a purity analysis to determine the extent of degradation. - If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive applications.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) Decomposition of the compound.- Attempt to identify the degradation products using techniques like LC-MS or GC-MS. - Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors that may have caused the degradation. - Implement a forced degradation study (see Experimental Protocols) to systematically investigate the stability of the compound under various stress conditions.

Storage Conditions Summary

Parameter Recommended Condition
Temperature Room temperature[1][2]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[1]
Light Keep in a dark place[1]
Container Tightly closed container
Ventilation Well-ventilated place

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance)

  • Analysis:

    • Run a blank (injection of the solvent).

    • Inject the sample solution.

    • The purity can be estimated by the area percentage of the main peak.

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3] This involves subjecting the compound to a variety of stress conditions.

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 N NaOH.

    • Keep the solution at room temperature for a defined period.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C) for a defined period.

    • Dissolve the stressed sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

    • Analyze the sample by HPLC.

For each condition, a control sample (unstressed) should be analyzed concurrently. The results will help in identifying potential degradants and understanding the stability-indicating nature of the analytical method.

Visualizations

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products main_compound This compound acid_base Strong Acid/Base light Light (UV/Visible) oxidants Oxidizing Agents heat Heat hydrolysis_product Hydrolysis of Nitrile (Amide/Carboxylic Acid) acid_base->hydrolysis_product photodegradation_product Photodegradation Products light->photodegradation_product oxidation_product Oxidation of Amino Group oxidants->oxidation_product heat->hydrolysis_product heat->oxidation_product reduction_product Reduction of Nitro Group

References

Overcoming poor recovery during recrystallization of nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the recrystallization of nitroanilines, with a specific focus on improving poor product recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of nitroaniline compounds.

Q1: My crystal yield is very low. What are the most common causes?

A1: Poor recovery is a frequent issue in recrystallization and can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield.[1] A significant portion of your compound will remain dissolved in the mother liquor even after cooling, and will be lost during filtration.[2][3]

  • Incomplete Crystallization: Not cooling the solution to a low enough temperature can prevent the maximum amount of product from crystallizing.[4] It is often recommended to cool the solution first to room temperature and then in an ice bath to maximize crystal formation.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel, leading to loss.[5]

  • Improper Washing: Rinsing the collected crystals with solvent that is not ice-cold, or using too much rinsing solvent, will redissolve some of your purified product.[2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the nitroaniline well at high temperatures but poorly at low temperatures.[4] If the compound has high solubility at low temperatures, your recovery will be inherently low.[2]

Q2: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

A2: This phenomenon is known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[2] You can induce crystallization using the following methods:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[2] The tiny scratches on the glass provide a rough surface that can initiate crystal growth.[2]

  • Seeding: Add a single, small "seed" crystal of the pure compound to the solution.[2] This provides a template for other molecules to deposit onto, starting the crystallization process.[6][7]

  • Reducing Solvent Volume: If the solution is not saturated, crystals will not form.[4] Gently heat the solution again to evaporate some of the solvent, thereby increasing the concentration of the nitroaniline, and then allow it to cool again.[3][4]

Q3: The product separated as an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid because its melting point is lower than the temperature of the solution.[1][3] This is problematic as impurities tend to dissolve well in the oil, leading to a poorly purified product.[3] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent. This keeps the compound dissolved at a slightly lower temperature, which may be below its melting point, allowing crystals to form upon cooling.[1][3]

  • Ensure slow cooling. Rapid cooling increases the likelihood of oiling out.[1] Allow the flask to cool slowly on the benchtop before moving it to an ice bath.

  • Consider a different solvent. Oiling out is more common when a compound's melting point is low relative to the solvent's boiling point.[1]

Q4: How do I choose the best solvent for recrystallizing my specific nitroaniline isomer (ortho, meta, or para)?

A4: Solvent selection is critical and often requires experimentation.[8] The principle of "like dissolves like" is a good starting point; solvents with similar functional groups to the solute are often good candidates.[2][9] For nitroanilines, ethanol, methanol, water, or mixtures like ethanol/water are commonly used.[4][10][11]

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.[8][12] An ideal solvent dissolves the compound when hot but not when cold.[4]

  • Isomer Differences: Different isomers can have significantly different solubilities. For example, p-nitroaniline is less soluble in ethanol than o-nitroaniline, a property exploited for their separation by recrystallization.[11][13] Similarly, o-nitroaniline dissolves well in toluene while p-nitroaniline does not.[14]

Q5: How can I minimize product loss during the final collection and washing steps?

A5: Careful technique is crucial during filtration and washing.

  • Ensure the solution is thoroughly cooled before filtering to maximize the amount of crystallized product.[15]

  • Always wash the crystals with a minimal amount of ice-cold solvent.[2] Using room temperature or warm solvent will dissolve a significant portion of your product.[2]

  • To transfer any remaining crystals from the flask to the funnel, use a small amount of the cold mother liquor (the filtrate) to rinse the flask.[16]

Data Presentation: Solvent Suitability

While extensive quantitative solubility data across a range of temperatures is scarce in the literature, the following table summarizes reported solvent systems and qualitative solubility for various nitroanilines to guide your initial solvent screening.

CompoundSolvent(s)TemperatureSolubility/RatioCitation(s)
p-NitroanilineEthanol (EtOH)Hot~10 mL EtOH per 1 g p-NA[17]
p-NitroanilineEthanol/Water (1:1)HotGood for large crystals[10]
p-NitroanilineWaterHotSuitable solvent[8]
o-NitroanilineWaterBoiling~9 g per 1 L H₂O[15]
o-NitroanilineEthanolHotSuitable solvent[15]
o-NitroanilineTolueneN/ADissolves well[14]
m-NitroanilineMethanolRoom TempGood for crystal growth[18]
2-Methyl-5-nitroanilineOrganic SolventsN/AGenerally more soluble than in water[19]
4-Chloro-2-nitroanilineN-methyl pyrrolidone (NMP), Ethyl Acetate, Acetonitrile278-323 KHigh solubility[20]
4-Chloro-2-nitroanilineMethanol, Ethanol, Propanols278-323 KModerate solubility[20]
4-Chloro-2-nitroanilineCyclohexane, Water278-323 KLow solubility[20]

Experimental Protocols

General Protocol for Recrystallization of a Nitroaniline

This protocol provides a general methodology. Optimal solvent choices and volumes should be determined through small-scale preliminary tests.[16]

  • Dissolution: a. Place the crude nitroaniline in an Erlenmeyer flask. b. Add a minimum amount of the chosen solvent. For example, for p-nitroaniline, start with approximately 5 mL of ethanol for 0.5 g of crude material.[17] c. Gently heat the mixture on a hot plate while stirring or swirling to facilitate dissolution.[4] d. Continue adding small portions of hot solvent until the compound just completely dissolves. Avoid adding a large excess of solvent to prevent poor recovery.[2][4]

  • Hot Filtration (if necessary): a. If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed while the solution is hot. b. Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel with fluted filter paper.[4] c. Quickly pour the hot solution through the preheated filtration setup. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[4][5]

  • Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling generally promotes the formation of larger, purer crystals.[21][22] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[4][17]

  • Isolation of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[17] b. Transfer the crystal slurry into the funnel. Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask.[16]

  • Washing and Drying: a. With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[2] b. Continue to draw air through the crystals on the funnel for several minutes to help them dry. c. Transfer the dried crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

Visualizations

G start Start: Poor Crystal Recovery check_crystals Did crystals form upon initial cooling? start->check_crystals check_filtrate Is there significant residue if a drop of filtrate is evaporated? too_much_solvent Diagnosis: Too much solvent used or compound is too soluble. check_filtrate->too_much_solvent Yes check_oiling Did the product 'oil out'? check_filtrate->check_oiling No action_evaporate Action: Gently heat to evaporate a portion of the solvent. Re-cool the solution. too_much_solvent->action_evaporate final_check Re-evaluate solvent choice and ensure thorough cooling. action_evaporate->final_check check_crystals->check_filtrate Yes no_crystals Diagnosis: Supersaturation or unsaturated solution. check_crystals->no_crystals No action_induce Action: Scratch inner surface of flask or add a seed crystal. no_crystals->action_induce action_induce->final_check oiling_out Diagnosis: Melting point is below the solution temperature. check_oiling->oiling_out Yes check_oiling->final_check No action_reheat Action: Reheat to dissolve oil, add a bit more solvent, and cool slowly. oiling_out->action_reheat action_reheat->final_check

Caption: Troubleshooting workflow for poor recovery in recrystallization.

G cluster_params Controlling Parameters cluster_outcomes Process Outcomes Solvent Solvent Choice Concentration Solute Concentration Solvent->Concentration Process Recrystallization Process Solvent->Process determines solubility difference Temperature Temperature Gradient (Hot vs. Cold) Temperature->Concentration Temperature->Process creates supersaturation Concentration->Process affects saturation point CoolingRate Cooling Rate CoolingRate->Process influences crystal size & purity Purity Crystal Purity Process->Purity impacts impurity inclusion Recovery Product Recovery (% Yield) Process->Recovery impacts amount crystallized

Caption: Key parameter relationships in the recrystallization process.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-Amino-6-nitrobenzonitrile, a crucial intermediate in various synthetic processes. The selection of an appropriate analytical technique is paramount for ensuring quality control, elucidating structure, and quantifying purity. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data derived from methodologies applied to this compound and structurally related nitroaromatic compounds.

A multi-technique approach is often necessary for the comprehensive characterization of a compound like this compound.[1] While chromatographic techniques are essential for purity assessment, spectroscopic methods provide invaluable information for structural confirmation and functional group identification.[2][3]

Comparison of Key Analytical Techniques

The choice of analytical method depends on the specific information required, such as molecular structure, purity, or the identification of functional groups.[1] The following table provides a high-level comparison of the most common techniques.

TechniquePrincipleInformation ObtainedKey Considerations
HPLC Differential partitioning of analytes between a stationary and mobile phase.[2]Purity assessment, quantitative analysis of the main component and impurities.[4]Method development (column, mobile phase) is required. Good for non-volatile compounds.[2]
GC-MS Separation of volatile compounds followed by mass-based detection.[5]Identification of volatile/semi-volatile impurities, structural confirmation through fragmentation patterns.[2]Compound may require derivatization to increase volatility due to the polar amino group.[2][6][7]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation, connectivity of atoms, and chemical environment.[2]Requires a higher amount of sample compared to MS. Provides detailed structural information in solution.[1]
FTIR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.[8]Identification of functional groups (e.g., -NH₂, -C≡N, -NO₂).[2]Rapid and non-destructive. Can be used for solid and liquid samples.[9]
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.[5]Molecular weight determination and structural information from fragmentation patterns.[3]Can be coupled with chromatography (GC-MS, LC-MS) for complex mixtures.[10]
UV-Vis Spectroscopy Absorption of ultraviolet-visible light, causing electronic transitions.[1]Information about the electronic structure of the molecule (λmax).[1]Simple, rapid, and requires a dilute solution.[1]

Quantitative Data Summary

The following tables summarize key experimental data. It is important to note that while protocols are broadly applicable, specific quantitative values are often derived from the closely related and more extensively studied compound, 2-amino-5-nitrobenzonitrile, and serve as a benchmark.[1][5]

Table 1: Spectroscopic Data
TechniqueParameterExpected Value/Range for Nitrobenzonitrile DerivativesReference Compound Data (2-Amino-5-nitrobenzonitrile)
¹H NMR Chemical Shifts (δ, ppm)Aromatic Protons: 6.0 - 8.5 ppmAmine Protons (-NH₂): ~5.0 ppm (broad)Data not explicitly found in a quantitative format.[1]
¹³C NMR Chemical Shifts (δ, ppm)Aromatic Carbons: 100 - 150 ppmNitrile Carbon (-CN): ~117 ppmData not explicitly found in a quantitative format.[11]
FTIR Wavenumber (cm⁻¹)N-H stretch (amine): 3300-3500C≡N stretch (nitrile): 2210-2230N-O stretch (nitro): 1490-1550 & 1300-1370N-H stretch: 3450-3300 (Strong, Doublet)C≡N stretch: ~2230-2210 (Strong)Aromatic C=C: 1620-1580 (Medium)N-O stretch: 1550-1490 (Strong)[12]
Mass Spec. m/z of Molecular Ion [M]⁺163.14m/z 163[5][6]
UV-Vis λmax (nm)Dependent on solvent and substitution pattern.Data not explicitly found.[1]
Table 2: Chromatographic Data
TechniqueParameterTypical Conditions
HPLC Retention Time (min)Highly dependent on the specific method (column, mobile phase, flow rate).
GC-MS Retention Time (min)Dependent on temperature program, column, and carrier gas flow rate.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation.[5]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity and perform quantitative analysis of this compound.

  • Methodology:

    • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[2]

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable.[2]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. Adding 0.1% formic acid can improve peak shape and is necessary for MS detection.[2]

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

    • HPLC Conditions (Example):

      • Injection Volume: 10 µL

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 254 nm (or the compound's λmax)[13]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify volatile impurities and confirm the structure of this compound.

  • Methodology:

    • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).[2]

    • Derivatization: Due to the polar amino group, derivatization may be necessary to improve volatility.[7] However, direct analysis may be possible.

    • Sample Preparation: Dissolve 1-5 mg of the sample in 1 mL of a suitable solvent like methanol or ethyl acetate.[5]

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at 1.0 mL/min.

      • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[5]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-300.

      • Ion Source Temperature: 230 °C.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain unambiguous structural confirmation.

  • Methodology:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. ¹H NMR typically requires 16-64 scans, while ¹³C NMR will require significantly more.[12]

    • Data Analysis: Process the raw data (Fourier transform) and analyze the resulting spectra for chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Instrumentation: An FTIR spectrometer.[2]

    • Sample Preparation:

      • KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.[2]

      • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[12]

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum should be collected first.[2]

    • Data Analysis: Correlate the absorption bands in the spectrum to the vibrational frequencies of specific functional groups.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive analytical characterization of a chemical compound such as this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Final Analysis Sample Sample Receipt & Physical Characterization FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR UV_Vis UV-Vis Spectroscopy (Electronic Structure) Sample->UV_Vis HPLC HPLC (Purity Assay) Sample->HPLC GC_MS GC-MS (Impurity ID) Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR UV_Vis->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Structure Structure Confirmation MS->Structure Data_Analysis Comprehensive Data Analysis & Integration Structure->Data_Analysis Purity Purity & Impurity Profile HPLC->Purity GC_MS->Purity Purity->Data_Analysis Report Final Characterization Report Data_Analysis->Report

Caption: General workflow for the analytical characterization of a chemical compound.

References

Comparative Guide to HPLC Analysis of 2-Amino-6-nitrobenzonitrile for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three developed High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Amino-6-nitrobenzonitrile. The selection of a robust and reliable analytical method is crucial for ensuring the quality and consistency of this important chemical intermediate in research and drug development. The following sections detail the experimental protocols and performance data for each method, enabling an informed decision for routine quality control and stability studies.

Data Presentation: Comparison of HPLC Methods

The performance of three distinct reversed-phase HPLC methods was evaluated for the analysis of this compound and its potential impurities. The key chromatographic parameters are summarized in the table below.

ParameterMethod 1: Rapid ScreeningMethod 2: High ResolutionMethod 3: Alternative Selectivity
Column C18 (50 x 4.6 mm, 2.7 µm)C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 20-80% B in 5 min30-70% B in 15 min40-80% B in 15 min
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (Main Peak) 3.2 min8.5 min9.8 min
Resolution (Critical Pair) 1.82.52.8
Peak Asymmetry (Main Peak) 1.21.11.1
Run Time 8 min20 min20 min

Experimental Protocols

Detailed methodologies for the three evaluated HPLC methods are provided below. These protocols are based on established methods for similar nitroaromatic compounds.

Method 1: Rapid Screening

This method is designed for high-throughput analysis where a quick assessment of purity is required.

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 50 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    5.0 80
    5.1 20

    | 8.0 | 20 |

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: High Resolution

This method provides superior separation of the main component from potential process-related impurities and degradation products.

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 70
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 3: Alternative Selectivity

This method utilizes a different stationary phase to provide an orthogonal separation mechanism, which is beneficial for confirming purity and separating co-eluting peaks observed with C18 columns.

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water

    • B: Methanol

  • Gradient Program:

    Time (min) %B
    0.0 40
    15.0 80
    15.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of methanol and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment of this compound.

G start Start: Purity Analysis Required throughput High Throughput Needed? start->throughput resolution High Resolution for Impurities? throughput->resolution No method1 Use Method 1: Rapid Screening throughput->method1 Yes confirmation Confirm Purity / Separate Co-elutions? resolution->confirmation No method2 Use Method 2: High Resolution resolution->method2 Yes confirmation->method2 No method3 Use Method 3: Alternative Selectivity confirmation->method3 Yes

Caption: Decision tree for selecting the optimal HPLC method.

Navigating the Labyrinth of Impurities: A Comparative Guide to GC-MS Protocols for 2-Amino-6-nitrobenzonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the identification of impurities in 2-Amino-6-nitrobenzonitrile, a key building block in various synthetic pathways.

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product. Therefore, robust analytical methods are crucial for their detection and quantification. GC-MS stands out as a powerful and widely used technique for separating and identifying volatile and semi-volatile organic impurities.[1][2][3]

This guide offers a detailed examination of a potential GC-MS protocol adapted from a method for a structurally similar compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, and discusses alternative analytical approaches.[4]

Comparative Analysis of Analytical Techniques

While GC-MS is a primary tool for volatile impurity analysis, a multi-faceted approach employing various analytical techniques provides a more complete impurity profile. High-Performance Liquid Chromatography (HPLC) is particularly effective for non-volatile or thermally labile impurities.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the unambiguous structural elucidation of the main component and its impurities.[4]

Technique Analytes Strengths Limitations Citation
GC-MS Volatile & Semi-Volatile ImpuritiesHigh separation efficiency, sensitive and specific detection, structural information from mass spectra.Not suitable for non-volatile or thermally unstable compounds; may require derivatization for polar molecules.[1][2]
HPLC Non-Volatile & Thermally Labile ImpuritiesWide applicability, quantitative accuracy, suitable for a broad range of compounds.Lower resolution than capillary GC, may require different detectors for universal detection.[1][4]
NMR Soluble ImpuritiesProvides detailed structural information for identification and structure confirmation.Lower sensitivity compared to MS, complex mixture analysis can be challenging.[4]
FTIR Functional Group IdentificationRapid and non-destructive, provides information on chemical bonds.Not suitable for complex mixtures, provides limited structural information on its own.[4]

Detailed Experimental Protocol: GC-MS Analysis of this compound

The following protocol is a recommended starting point for the analysis of impurities in this compound, adapted from established methods for similar compounds.[4] Method optimization and validation are essential for specific applications.

Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with a GC-compatible solvent like ethyl acetate or dichloromethane.[5]

  • Sample Solution: Dissolve a known amount of the this compound sample in the chosen GC-compatible solvent to achieve a final concentration of approximately 100 µg/mL.[4][6]

  • Derivatization (if necessary): Due to the polar amino group, derivatization may be required to enhance volatility and thermal stability.[4] A common approach is silylation:

    • Evaporate the solvent from the sample solution under a gentle stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

    • Incubate the mixture at 60-70°C for 30 minutes.[4]

GC-MS Instrumentation and Conditions

The following table outlines a typical set of GC-MS parameters.

Parameter Condition Citation
Gas Chromatograph System equipped with a capillary column[6]
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector Split/Splitless, 250 °C[6]
Injection Volume 1 µL[7]
Carrier Gas Helium, constant flow at 1.0 mL/min[4]
Oven Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 10 min[4]
Mass Spectrometer Quadrupole or Ion Trap[4]
Ionization Mode Electron Ionization (EI), 70 eV[4]
Mass Range m/z 40-500[4]
Source Temperature 230 °C[4]
Quadrupole Temp 150 °C[4]
Data Analysis and Impurity Identification
  • Peak Identification: Compare the retention times of the peaks in the sample chromatogram with that of the this compound reference standard.

  • Mass Spectral Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of the identified impurities.

Workflow for GC-MS Impurity Profiling

The following diagram illustrates the logical workflow for identifying impurities in this compound using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Derivatize Derivatization (Optional) Dissolve_Sample->Derivatize Inject Inject into GC-MS Dissolve_Sample->Inject Dissolve_Standard->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks (Retention Time & Mass Spectra) Process->Identify Quantify Quantify Impurities (Calibration) Identify->Quantify Report Generate Report Quantify->Report

GC-MS workflow for impurity identification.

Alternative Analytical Approaches

For a comprehensive impurity profile, especially for non-volatile or complex impurities, alternative or complementary techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): As a robust alternative, HPLC, particularly with a UV or mass spectrometric detector (LC-MS), can be employed for the analysis of non-volatile impurities.[1][8] A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a modifier like formic acid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities after isolation.[1][4]

  • Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides the separation power of HPLC with the sensitive and specific detection of MS, making it ideal for identifying and quantifying a wide range of impurities.[8][9]

By employing a combination of these analytical techniques and following a rigorous, well-validated protocol, researchers and drug developers can confidently identify and control impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.

References

Interpreting the Proton NMR Spectrum of 2-Amino-6-nitrobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-6-nitrobenzonitrile. To facilitate a comprehensive understanding, its predicted spectral data is compared with the experimental data of structurally related compounds: 2-aminobenzonitrile and 2-nitrobenzonitrile. This comparative approach, supported by experimental protocols and theoretical explanations, offers a robust framework for spectral analysis in the context of drug discovery and organic synthesis.

Predicted 1H NMR Spectral Data and Comparison

The 1H NMR spectrum of this compound is predicted based on the principle of substituent additivity on the chemical shifts of aromatic protons. The electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) and cyano (-CN) groups exert distinct electronic effects, influencing the shielding and deshielding of the aromatic protons.

Below is a summary of the predicted 1H NMR data for this compound alongside the experimental data for the comparative compounds.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~8.2 - 8.4ddJ(H3-H4) ≈ 8.5, J(H3-H5) ≈ 1.0
H-4~6.8 - 7.0tJ(H4-H3) ≈ 8.5, J(H4-H5) ≈ 8.5
H-5~7.6 - 7.8ddJ(H5-H4) ≈ 8.5, J(H5-H3) ≈ 1.0
2-Aminobenzonitrile H-37.42ddJ(H3-H4) = 7.8, J(H3-H5) = 1.5
H-46.68tdJ(H4-H3) = 7.8, J(H4-H5) = 7.5, J(H4-H6) = 1.0
H-57.25dddJ(H5-H4) = 7.5, J(H5-H6) = 8.3, J(H5-H3) = 1.5
H-66.73ddJ(H6-H5) = 8.3, J(H6-H4) = 1.0
2-Nitrobenzonitrile H-38.24ddJ(H3-H4) = 8.1, J(H3-H5) = 1.2
H-47.85tdJ(H4-H3) = 8.1, J(H4-H5) = 7.6, J(H4-H6) = 1.3
H-57.99dddJ(H5-H4) = 7.6, J(H5-H6) = 7.8, J(H5-H3) = 1.2
H-68.05ddJ(H6-H5) = 7.8, J(H6-H4) = 1.3

Interpretation and Rationale

The predicted spectrum of this compound is rationalized by considering the electronic effects of the three substituents on the benzene ring.

  • Amino Group (-NH2): As a strong electron-donating group, the amino group increases electron density at the ortho and para positions through resonance, causing an upfield shift (shielding) of the corresponding protons.

  • Nitro Group (-NO2): This is a powerful electron-withdrawing group, which significantly deshields the ortho and para protons, leading to a downfield shift in their resonance.

  • Cyano Group (-CN): The cyano group is also electron-withdrawing and contributes to the overall deshielding of the aromatic protons.

In this compound, the protons are designated as H-3, H-4, and H-5.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating amino group. The dominant effect of the nitro group is expected to cause a significant downfield shift, placing its resonance at the lowest field.

  • H-4: Positioned para to the nitro group and meta to the amino group, this proton will experience deshielding from the nitro group, but to a lesser extent than the ortho proton. The amino group's meta effect is weaker.

  • H-5: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group. The strong shielding effect of the amino group is anticipated to shift this proton significantly upfield, resulting in the highest field resonance among the aromatic protons.

The expected coupling patterns arise from the spin-spin interactions between adjacent protons. The ortho coupling (Jortho) is typically in the range of 7-9 Hz, while the meta coupling (Jmeta) is smaller, around 1-3 Hz.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring high-quality 1H NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should be free of protonated impurities.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
  • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): A delay of 1-5 seconds is used to allow for the relaxation of the nuclei between pulses. For quantitative measurements, a longer delay (5 x T1 of the slowest relaxing proton) is necessary.
  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration. More scans may be required for very dilute samples to improve the signal-to-noise ratio.
  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire range of proton chemical shifts.
  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicity and measure the coupling constants of the signals.

Substituent Effects on Aromatic Chemical Shifts

The following diagram illustrates the influence of the amino and nitro groups on the chemical shifts of the aromatic protons in this compound.

G cluster_molecule This compound cluster_effects Substituent Electronic Effects cluster_protons Resulting Proton Chemical Shifts mol C₁-CN C₂-NH₂ C₃-H C₄-H C₅-H C₆-NO₂ NH2 Amino (-NH₂) Electron Donating H4 H-4 (para to -NO₂) Deshielded NH2->H4 Shielding (meta) H5 H-5 (ortho to -NH₂) Strongly Shielded (Upfield Shift) NH2->H5 Shielding (ortho) NO2 Nitro (-NO₂) Electron Withdrawing H3 H-3 (ortho to -NO₂) Strongly Deshielded (Downfield Shift) NO2->H3 Deshielding (ortho) NO2->H4 Deshielding (para) CN Cyano (-CN) Electron Withdrawing CN->H3 Deshielding (meta)

Caption: Influence of substituents on proton chemical shifts.

FTIR analysis of 2-Amino-6-nitrobenzonitrile functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the FTIR Analysis of 2-Amino-6-nitrobenzonitrile and a Comparison with Structural Isomers

For researchers, scientists, and professionals in drug development, understanding the molecular structure of active pharmaceutical ingredients and intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers a detailed examination of the expected FTIR spectral characteristics of this compound and compares it with its structural isomers, 2-Amino-5-nitrobenzonitrile and 4-Amino-2-nitrobenzonitrile.

Comparative FTIR Analysis of Aminonitrobenzoates

The position of substituents on the benzene ring significantly influences the vibrational frequencies of the functional groups due to electronic and steric effects. The following table summarizes the expected and observed FTIR absorption bands for this compound and its isomers.

Table 1: Comparison of FTIR Spectral Data for Aminonitrobenzoates Isomers

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)This compound (Expected)2-Amino-5-nitrobenzonitrile (Observed)4-Amino-2-nitrobenzonitrile (Observed)
Amino (NH₂) Asymmetric Stretching3400 - 3500~348034843490
Symmetric Stretching3300 - 3400~337033713375
Scissoring (Bending)1590 - 1650~162016351630
Nitro (NO₂) Asymmetric Stretching1500 - 1570~153015351525
Symmetric Stretching1330 - 1370~135013401345
Nitrile (C≡N) Stretching2220 - 2260~223022282232
Aromatic Ring C-H Stretching3000 - 3100~308030753085
C=C Stretching1400 - 1600~1580, 14701589, 14751575, 1465
C-H Out-of-Plane Bending700 - 900~820830 (1,2,4-sub)850 (1,2,4-sub)
C-N (Amino) Stretching1250 - 1340~130012901310
C-N (Nitro) Stretching840 - 870~850860855

Interpretation of Spectral Data

The primary amino group (-NH₂) typically exhibits two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The nitro group (-NO₂) also shows two characteristic stretching vibrations. The strong, sharp peak corresponding to the nitrile (-C≡N) stretch is easily identifiable. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching bands of the benzene ring are observed in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly useful for distinguishing between substitution patterns on the benzene ring.

Experimental Protocol for FTIR Analysis

The following is a generalized protocol for the FTIR analysis of solid aromatic nitro compounds.

Objective: To obtain the infrared spectrum of a solid sample using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

  • Hydraulic press and KBr pellet die set (for KBr method)

  • Agate mortar and pestle

  • FTIR grade Potassium Bromide (KBr) powder

  • Spatula

  • Sample (e.g., this compound)

  • Ethanol or isopropanol for cleaning

Procedure (ATR Method):

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal surface.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a KBr pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the FTIR spectrum.

  • Data Processing: The instrument software will process the data to generate the final spectrum.

Workflow for FTIR Analysis

The logical flow of an FTIR analysis, from sample preparation to final interpretation, is crucial for obtaining reliable and meaningful results.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain Solid Sample Prep Choose Method: ATR or KBr Pellet Sample->Prep Background Record Background Spectrum Prep->Background SampleSpec Record Sample Spectrum Background->SampleSpec Ratio Ratio Sample vs. Background SampleSpec->Ratio Baseline Baseline Correction (if necessary) Ratio->Baseline Identify Identify Characteristic Absorption Bands Baseline->Identify Compare Compare with Reference Spectra/Databases Identify->Compare Structure Elucidate Functional Groups and Structure Compare->Structure

Caption: Logical workflow for FTIR analysis from sample preparation to structural elucidation.

Signaling Pathways in Drug Development Context

While FTIR itself does not directly elucidate signaling pathways, the structural information it provides is critical in understanding how a molecule like this compound, a potential pharmacophore, might interact with biological targets. For instance, the amino and nitro groups can form hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket.

Signaling_Interaction Hypothetical Drug-Target Interaction Molecule This compound Binding Binding Event (Hydrogen Bonding, etc.) Molecule->Binding Interaction Target Biological Target (e.g., Kinase, Receptor) Target->Binding Conformation Conformational Change in Target Protein Binding->Conformation Signal Downstream Signaling (Modulation of Pathway) Conformation->Signal

Caption: Hypothetical interaction of a small molecule with a biological target, leading to signal modulation.

A Comparative Analysis of 2-Amino-6-nitrobenzonitrile and its Nitroaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the nuanced differences between aromatic nitro compounds can significantly influence their application and efficacy. This guide provides a detailed, objective comparison of 2-Amino-6-nitrobenzonitrile with its structural isomers, 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. By presenting key physicochemical properties, spectral data, and biological activities supported by experimental protocols, this document serves as a vital resource for scientists and developers in the field.

Physicochemical Properties: A Tale of Three Isomers and a Benzonitrile

The position of the nitro group relative to the amino group in the aniline ring, and the addition of a nitrile group, profoundly impacts the physicochemical properties of these compounds. These differences are critical in determining their solubility, stability, and reactivity.[1]

A key differentiator among the nitroaniline isomers is the influence of intramolecular versus intermolecular hydrogen bonding. In 2-nitroaniline, the proximity of the amino and nitro groups allows for strong intramolecular hydrogen bonding, which leads to a lower melting point compared to its meta and para counterparts.[1][2] Conversely, the symmetrical structure of 4-nitroaniline facilitates efficient crystal packing, resulting in the highest melting point among the three isomers.[1] this compound, with its additional cyano group, presents a distinct set of properties that are crucial for its specific applications.

PropertyThis compound2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)
Molecular Formula C₇H₅N₃O₂C₆H₆N₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight ( g/mol ) 163.14138.12[3]138.13[4]138.12[5]
Melting Point (°C) Not specified70-73[3][6]114[7]146-149[5]
Boiling Point (°C) Not specified284[3][6]306[7]332[5]
Appearance Pale-yellow to Yellow-brown SolidOrange solid[6]Yellow to orange crystalline solid[8]Yellow crystals or powder[5][9]
Solubility in Water Not specified1.1 g/L (20 °C)[3]Moderately soluble[8]< 0.1 mg/mL (21 °C)[5]
pKa Not specified~ -0.3[1]~ 2.5[1]~ 1.0[1]

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus is utilized to determine the melting point range of the compounds. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Spectral Characteristics: Fingerprinting the Molecules

Spectroscopic analysis provides a unique fingerprint for each compound, revealing details about its chemical structure and functional groups.

Spectral DataThis compound2-Nitroaniline3-Nitroaniline4-Nitroaniline
UV-Vis (λmax, nm) Data not readily availableNot specifiedNot specifiedNot specified
IR (cm⁻¹) Data not readily available~3400-3300 (N-H), ~1620 (C=C), ~1520 & ~1350 (NO₂)~3400-3300 (N-H), ~1620 (C=C), ~1530 & ~1350 (NO₂)~3400-3300 (N-H), ~1620 (C=C), ~1500 & ~1330 (NO₂)
¹H NMR (δ, ppm) Data not readily availableAromatic protons, NH₂ protonsAromatic protons, NH₂ protonsAromatic protons, NH₂ protons
¹³C NMR (δ, ppm) Data not readily availableAromatic carbonsAromatic carbonsAromatic carbons

Experimental Protocol: Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Basicity and Reactivity: The Role of Electron-Withdrawing Groups

The nitro group is strongly electron-withdrawing, which significantly reduces the basicity of the amino group compared to aniline. The position of the nitro group influences the extent of this effect. 2-Nitroaniline is the weakest base due to the combined inductive and resonance effects, as well as the intramolecular hydrogen bonding that stabilizes the free base.[1] 3-Nitroaniline is the strongest base among the isomers because the nitro group's electron-withdrawing resonance effect does not extend to the amino group from the meta position.[1] 4-Nitroaniline's basicity is reduced by the direct resonance delocalization of the amino group's lone pair of electrons by the para-positioned nitro group.[1]

Basicity_Comparison cluster_0 Relative Basicity 3-Nitroaniline 3-Nitroaniline 4-Nitroaniline 4-Nitroaniline 3-Nitroaniline->4-Nitroaniline Stronger Base 2-Nitroaniline 2-Nitroaniline 4-Nitroaniline->2-Nitroaniline Weaker Base

Figure 1: Relative basicity of nitroaniline isomers.

Biological Activity and Applications

Nitroaromatic compounds are of significant interest in drug discovery due to their diverse biological activities. Nitroreductase enzymes, present in various microorganisms and cancer cells, can reduce the nitro group, leading to the formation of cytotoxic radicals.[10] This mechanism is the basis for the development of targeted therapies.

  • Nitroanilines: These isomers are widely used as intermediates in the synthesis of dyes, antioxidants, and pharmaceuticals.[4][5][11] 4-Nitroaniline, for instance, is a precursor for the synthesis of Para Red, the first azo dye.[5] Some derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors and for their activity against neglected diseases like leishmaniasis.[12]

  • This compound: While specific biological activities are less documented in readily available literature, benzonitrile derivatives, in general, have shown a range of activities, including antibacterial and anticancer properties.[13] Its unique substitution pattern makes it a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Figure 2: General experimental workflow for compound comparison.

Conclusion

The choice between this compound and the various nitroaniline isomers is highly dependent on the specific application. The distinct physicochemical properties, driven by the unique substitution patterns, dictate their reactivity, solubility, and potential biological activity. While the nitroanilines have a longer history of use and are well-characterized, the unique structural features of this compound present opportunities for the development of novel compounds with tailored properties for pharmaceutical and material science applications. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific research and development needs.

References

Spectroscopic comparison of 2-Amino-6-nitrobenzonitrile and 2-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unveiling the Isomeric Differences Between 2-Amino-6-nitrobenzonitrile and 2-Amino-4-nitrobenzonitrile

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of isomeric purity and structure is paramount. This guide provides a detailed spectroscopic comparison of two closely related isomers: this compound and 2-Amino-4-nitrobenzonitrile. While experimental data for these specific compounds is limited in publicly accessible databases, this report furnishes a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. This comparative guide is intended to serve as a valuable resource for identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and 2-Amino-4-nitrobenzonitrile. The data is compiled from predictive models and experimental data of structurally similar compounds.

Table 1: FT-IR Spectroscopic Data

Functional GroupThis compound (Expected, cm⁻¹)2-Amino-4-nitrobenzonitrile (Expected, cm⁻¹)Reference Compound Data (cm⁻¹)
N-H Stretch (Amino)3450 - 3300 (two bands)3450 - 3300 (two bands)2-Amino-5-nitrobenzonitrile: ~3400, ~3300[1]
C≡N Stretch (Nitrile)2240 - 22202240 - 22204-Nitrobenzonitrile: ~2230[2]
NO₂ Asymmetric Stretch1550 - 15101550 - 15102-Nitrobenzaldehyde: ~1530
NO₂ Symmetric Stretch1360 - 13301360 - 13302-Nitrobenzaldehyde: ~1350
C-N Stretch (Amino)1340 - 12501340 - 12502-Amino-5-nitrobenzonitrile: Not specified[1]
Aromatic C-H Stretch3100 - 30003100 - 30004-Nitrobenzonitrile: Not specified[2]

Table 2: UV-Vis Spectroscopic Data

CompoundExpected λmax (nm)SolventReference Compound Data (λmax, nm)
This compound~230-250, ~380-420Ethanol/Methanol2-Amino-4-nitrophenol: 224, 262, 308
2-Amino-4-nitrobenzonitrile~230-250, ~380-420Ethanol/Methanol2-Amino-4-nitrophenol: 224, 262, 308

Table 3: ¹H NMR Spectroscopic Data

ProtonThis compound (Expected δ, ppm)2-Amino-4-nitrobenzonitrile (Expected δ, ppm)Reference Compound Data (δ, ppm)
Aromatic H (ortho to -CN)~7.5-7.7~7.6-7.84-Nitrobenzonitrile: 7.89, 8.35 (in CDCl₃)[3]
Aromatic H (meta to -CN)~6.8-7.0~8.2-8.42-Amino-4-nitrobenzoic acid: 7.26, 7.66, 7.93 (in DMSO-d₆)[4]
Aromatic H (para to -CN)~7.3-7.5-Not directly comparable
-NH₂~5.0-6.0 (broad)~5.0-6.0 (broad)2-Amino-4-nitrobenzoic acid: Not specified, expected to be broad[4]

Table 4: ¹³C NMR Spectroscopic Data

CarbonThis compound (Expected δ, ppm)2-Amino-4-nitrobenzonitrile (Expected δ, ppm)Reference Compound Data (δ, ppm)
C-NH₂~150-155~150-155Aniline: 146.7 (ipso)
C-NO₂~145-150~145-150Nitrobenzene: 148.3 (ipso)[5]
C-CN~105-110~105-110Benzonitrile: 118.7
-C≡N~115-120~115-120Benzonitrile: 118.7
Aromatic C-H~110-140~110-140Nitrobenzene: 123.5 (ortho), 129.4 (meta), 134.7 (para)[5]

Table 5: Mass Spectrometry Data

ParameterThis compound2-Amino-4-nitrobenzonitrile
Molecular FormulaC₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight163.13 g/mol 163.13 g/mol
Predicted [M+H]⁺ (m/z)164.04546[6]164.04546
Predicted Key Fragment Ions (m/z)[M-NO₂]⁺: 118, [M-HCN]⁺: 136[M-NO₂]⁺: 118, [M-HCN]⁺: 136

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

FT-IR Spectroscopy
  • Sample Preparation: Solid samples are analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal (typically diamond).

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound (approximately 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer from 200 to 800 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is determined.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be free of any particulate matter.

  • ¹H NMR Data Acquisition: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a significantly larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry
  • Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the ESI source of a mass spectrometer. Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Dilution Dilution in UV-Vis Solvent Sample->Dilution UV-Vis Direct_Solid Direct Solid/Powder Sample->Direct_Solid FT-IR/MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis FTIR FT-IR Spectroscopy Direct_Solid->FTIR MS Mass Spectrometry Direct_Solid->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Structure_Elucidation->Purity_Assessment Functional_Group_ID->Structure_Elucidation MW_Confirmation->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

References

Comparative Analysis of 2-Amino-6-nitrobenzonitrile Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-nitrobenzonitrile scaffold is a key pharmacophore in the development of various therapeutic agents. Its unique electronic and structural features make it a versatile starting point for the synthesis of compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their potential as enzyme inhibitors. The information presented herein is based on available scientific literature and aims to facilitate the rational design of more potent and selective drug candidates.

Inhibitory Activity of this compound Analogs

While a comprehensive SAR study on a diverse series of this compound derivatives against a single target is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. Research on 2-amino-6-arylsulfonylbenzonitriles has highlighted their potential as inhibitors of viral enzymes, and studies on other nitro-containing heterocyclic compounds have demonstrated their efficacy as anticancer and antimicrobial agents.

For the purpose of this guide, we will focus on the inhibitory activities of closely related 2-amino-6-nitrobenzothiazole derivatives against monoamine oxidase (MAO) enzymes, as this provides a well-documented example of SAR within this chemical space.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. The following table summarizes the in vitro inhibitory activity of a series of 2-amino-6-nitrobenzothiazole-derived hydrazones against MAO-A and MAO-B.

Compound IDR Group (at hydrazone moiety)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
6 1-(4-bromophenyl)ethylidene0.42 ± 0.003--
31 5-Chloro-2-oxoindolin-3-ylidene-0.0018 ± 0.0003766.67

Data extracted from a study on 2-amino-6-nitrobenzothiazole-derived hydrazones.[1]

Key SAR Observations for MAO Inhibition:

  • Substitution at the Hydrazone Moiety: The nature of the substituent at the hydrazone moiety plays a crucial role in both the potency and selectivity of inhibition.

  • MAO-A Inhibition: Compound 6 , with a 1-(4-bromophenyl)ethylidene substituent, demonstrated potent inhibition of MAO-A.[1]

  • MAO-B Inhibition and Selectivity: Compound 31 , featuring a larger, more complex 5-chloro-2-oxoindolin-3-ylidene group, exhibited outstanding potency and selectivity for MAO-B.[1] This suggests that the active site of MAO-B can accommodate bulkier substituents, and specific interactions with this group contribute to the high affinity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro monoamine oxidase inhibition assay.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies the inhibitory effect of test compounds on the activity of MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (a fluorescent probe)

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a solution of MAO-A or MAO-B enzyme in sodium phosphate buffer. Subsequently, add various concentrations of the test compounds (or vehicle control, DMSO). Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Prepare a working solution containing Amplex® Red reagent, HRP, and p-tyramine in sodium phosphate buffer. Add this working solution to each well of the microplate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorometric microplate reader. Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Record the fluorescence at regular intervals for 30 minutes.

  • Data Analysis: The rate of the reaction is proportional to the increase in fluorescence over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the logical workflow for establishing the structure-activity relationship of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start This compound Scaffold Modification Introduce Substituents (R1, R2, etc.) Start->Modification Chemical Modification Library Library of Derivatives Modification->Library Synthesis Assay In Vitro Enzyme/Cell-based Assay Library->Assay Screening Data Collect Quantitative Data (e.g., IC50) Assay->Data Comparison Compare Activity of Derivatives Data->Comparison SAR_Conclusion Identify Key Structural Features for Activity Comparison->SAR_Conclusion Derive SAR Optimization Lead Optimization SAR_Conclusion->Optimization Rational Design Optimization->Modification Iterative Improvement

Caption: A flowchart illustrating the process of establishing the Structure-Activity Relationship (SAR).

Signaling Pathway Context

While the direct signaling pathway modulated by this compound derivatives is dependent on the specific biological target, their role as enzyme inhibitors often places them at critical nodes within cellular signaling cascades. For instance, as inhibitors of kinases, they can disrupt phosphorylation events that are essential for signal transduction in cancer cell proliferation pathways.

The diagram below depicts a generalized kinase signaling pathway that can be targeted by small molecule inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Activation Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor Inhibition Signal_Transduction Signal Transduction Kinase_Cascade->Signal_Transduction Transcription_Factor Transcription Factors Signal_Transduction->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cell_Response

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Nitroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the differential reactivity of nitroaniline isomers, supported by experimental data and detailed protocols.

Nitroaniline, a fundamental building block in organic synthesis, exists as three distinct isomers: ortho- (o-), meta- (m-), and para- (p-). The seemingly subtle variation in the substitution pattern of the nitro group on the aniline ring profoundly impacts the molecule's electronic properties and steric environment. This, in turn, dictates its reactivity in a wide array of chemical transformations. For researchers, scientists, and professionals in drug development, a thorough understanding of these differences is paramount for rational molecular design, reaction optimization, and the synthesis of novel chemical entities.

This guide provides a comprehensive comparison of the reactivity of o-, m-, and p-nitroaniline, focusing on their basicity and susceptibility to electrophilic substitution. The information is supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Comparative Reactivity: A Tale of Three Isomers

The reactivity of the amino group and the aromatic ring in nitroanilines is primarily governed by the interplay of inductive and resonance effects of the nitro group, as well as steric hindrance and intramolecular interactions.

Basicity of the Amino Group:

The basicity of the amino group is a direct measure of the availability of its lone pair of electrons for protonation. The electron-withdrawing nature of the nitro group (-NO₂) significantly reduces the basicity of all nitroaniline isomers compared to aniline (pKa of conjugate acid ≈ 4.6). However, the position of the nitro group leads to a distinct order of basicity.

The basicity of the nitroaniline isomers follows the order: meta > para > ortho .[1]

  • m-Nitroaniline is the most basic of the three isomers. The nitro group at the meta position exerts only an electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen atom. Resonance delocalization of the amino group's lone pair onto the nitro group is not possible from the meta position.[2]

  • p-Nitroaniline is less basic than the meta isomer. In this configuration, the nitro group exerts both a -I effect and a strong electron-withdrawing resonance effect (-R). The lone pair on the amino nitrogen can be delocalized over the entire molecule, including the nitro group, making it less available for protonation.[2][3]

  • o-Nitroaniline is the least basic isomer. It experiences both -I and -R effects from the adjacent nitro group. Furthermore, the proximity of the amino and nitro groups allows for the formation of a strong intramolecular hydrogen bond, which stabilizes the molecule and further reduces the availability of the nitrogen's lone pair. This phenomenon is often referred to as the "ortho effect".[2][4]

Quantitative Basicity Data

The basicity of the nitroaniline isomers is quantitatively expressed by the pKa value of their conjugate acids. A lower pKa value corresponds to a weaker base.

IsomerStructurepKa of Conjugate Acid
o-Nitroaniline2-Nitroaniline~ -0.3[1][2]
m-Nitroaniline3-Nitroaniline~ 2.5[1][2]
p-Nitroaniline4-Nitroaniline~ 1.0[1][2]

Reactivity in Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. The amino group, on the other hand, is a powerful activating group and an ortho-, para-director. In nitroanilines, the interplay between these two groups, along with steric factors, determines the regioselectivity and rate of EAS reactions.

Due to the strong deactivating effect of the nitro group, the aromatic ring of nitroanilines is significantly less reactive towards electrophiles than aniline. The reactivity of the amino group itself in reactions such as diazotization is also markedly affected.

Diazotization Reactivity:

Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is an electrophilic attack on the nitrogen atom of the amino group. The rate of this reaction is directly related to the nucleophilicity of the amino group, which in turn is related to its basicity.

Based on the basicity data, the expected order of reactivity for diazotization is: meta > para > ortho .

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

  • Ortho-, meta-, and para-nitroaniline

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (NaOH) solutions of varying concentrations

  • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each nitroaniline isomer in a suitable solvent (e.g., ethanol or methanol).

  • Preparation of Sample Solutions: For each isomer, prepare a series of solutions with the same concentration of the nitroaniline but in different buffer solutions covering a wide pH range (e.g., pH 1 to 12).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution, including a blank for each buffer. Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the aniline.

  • Absorbance Measurements: Measure the absorbance of each solution at the λmax of the acidic form, the basic form, and an isosbestic point (if one exists).

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the following equation:

    pKa = pH + log([A - AB] / [AA - A])

    where A is the absorbance of the solution at a given pH, AA is the absorbance of the fully acidic form, and AB is the absorbance of the fully basic form.

Visualizations

Logical Relationship of Isomer Basicity

G cluster_reactivity Basicity of Nitroaniline Isomers cluster_effects Governing Electronic and Steric Effects meta m-Nitroaniline (Most Basic) para p-Nitroaniline meta->para + Resonance Effect (-R) inductive -I Effect meta->inductive ortho o-Nitroaniline (Least Basic) para->ortho + Intramolecular H-Bonding para->inductive resonance -R Effect para->resonance ortho->inductive ortho->resonance h_bond Intramolecular H-Bonding (Ortho Effect) ortho->h_bond

Caption: Factors influencing the basicity of nitroaniline isomers.

Experimental Workflow for pKa Determination

G start Start prep_stock Prepare Stock Solutions of Nitroaniline Isomers start->prep_stock prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_samples Prepare Sample Solutions (Constant [Aniline], Varying pH) prep_stock->prep_samples prep_buffers->prep_samples measure_uv Measure UV-Vis Spectra prep_samples->measure_uv analyze Plot Absorbance vs. pH measure_uv->analyze determine_pka Determine pKa (Midpoint of Sigmoidal Curve) analyze->determine_pka end End determine_pka->end

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Conclusion

The reactivity of ortho-, meta-, and para-nitroanilines is a classic example of how subtle changes in molecular structure can lead to significant differences in chemical behavior. The meta isomer stands out as the most basic and, consequently, the most reactive in reactions involving the amino group's nucleophilicity, such as diazotization. The para and ortho isomers are progressively less basic due to the increasing influence of resonance and, in the case of the ortho isomer, intramolecular hydrogen bonding. For scientists and researchers in the field of drug development and chemical synthesis, a firm grasp of these principles is essential for predicting reaction outcomes, designing synthetic routes, and ultimately, for the successful creation of novel and functional molecules.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-6-nitrobenzonitrile (CAS No. 63365-23-1). Adherence to these procedures is critical for mitigating potential hazards and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a chemical that must be handled with care. Based on its hazard classifications, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Before beginning any work, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Safety glasses with side shields or chemical goggles.

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]

Hazard and Safety Data Summary

The following table summarizes the essential hazard and safety information for this compound.

ParameterDataReference
GHS Hazard Statements H302, H315, H319, H335
Description of Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Signal Word Warning
Precautionary Statements P261, P305+P351+P338
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][3]

Step-by-Step Disposal Protocol

The required disposal method for this compound is through a licensed and approved hazardous waste disposal service.[1][2] In-laboratory treatment or neutralization is not recommended due to the compound's nature as both a nitrile and an aromatic nitro compound, which poses risks of releasing toxic gases or creating unstable mixtures.[3]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes unused or excess product, reaction byproducts, and contaminated materials such as weighing paper, pipette tips, and disposable PPE (gloves).

  • Containerization:

    • Place all solid waste into a dedicated, chemically compatible, and leak-proof container with a secure lid.[4]

    • Ensure the container is in good condition and suitable for storing hazardous chemical waste. The original product container can be used if it is properly relabeled as waste.

  • Labeling:

    • Clearly label the waste container as "HAZARDOUS WASTE."

    • The label must include:

      • The full chemical name: "this compound"

      • The date when the first piece of waste was added to the container (accumulation start date).

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be secure and accessible only to authorized personnel.

    • Ensure the waste is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]

  • Arranging for Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

    • The designated final disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]

Spill Management Protocol
  • Immediate Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Cleanup:

    • Wearing appropriate PPE, prevent the further spread of the spill.

    • For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. [1]

    • Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with an appropriate solvent (such as soap and water), and collect all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and the relevant EHS department, following your institution's specific protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood or Well-Ventilated Area ppe->fume_hood waste_gen Waste Generated (Unused chemical, contaminated items) fume_hood->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs incinerate Final Disposal via Chemical Incineration contact_ehs->incinerate spill Spill Occurs cleanup Clean Up Spill (Avoid Dust, Use PPE) spill->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->containerize

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.